(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHLFHMTNGCPQ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575450 | |
| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144838-82-4 | |
| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (4R)-4-Benzyl-1,3-oxazolidin-2-one and its Application in Asymmetric Synthesis via N-Acylation
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological systems we aim to modulate are exquisitely chiral, demanding a sophisticated approach to the synthesis of single-enantiomer drugs. Among the most reliable and versatile tools in the synthetic chemist's arsenal are chiral auxiliaries—temporary appendages that guide reactions to produce a desired stereoisomer.
This guide provides an in-depth examination of the (4R)-4-benzyl-1,3-oxazolidin-2-one, a prominent member of the Evans' oxazolidinone family of chiral auxiliaries. While the direct subject of this inquiry is its N-phenylacetyl derivative, (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one , a specific CAS (Chemical Abstracts Service) number for this particular derivative is not consistently reported in major public databases. However, the foundational chemistry and stereodirecting principles are dictated by the parent auxiliary.
Therefore, this whitepaper is structured to provide a comprehensive understanding of the core auxiliary, its preparation, its activation via N-acylation (specifically with a phenylacetyl group as a representative example), and its powerful application in forming stereochemically defined carbon-carbon bonds—a cornerstone of drug discovery. We will delve into the "why" behind the protocols, grounding our discussion in the mechanistic principles that ensure high diastereoselectivity and reliable outcomes.
The (4R)-4-Benzyl-2-oxazolidinone Chiral Auxiliary: An Overview
(4R)-4-Benzyl-2-oxazolidinone is a chiral auxiliary prized for its high efficacy in controlling the stereochemistry of enolate reactions, including alkylations and aldol additions.[1] Derived from the readily available and relatively inexpensive amino acid, D-phenylalanine (the unnatural enantiomer), it provides access to the "anti-Evans" stereochemical series, complementing its more common (S)-enantiomer derived from L-phenylalanine.
The key to its function lies in the rigid oxazolidinone ring and the strategically placed benzyl substituent at the C4 position. This benzyl group acts as a powerful steric director, effectively shielding one face of the enolate derived from its N-acyl derivative, thereby forcing incoming electrophiles to approach from the less hindered face.[1]
Note on CAS Number: While a specific CAS number for this compound is not readily found, the parent chiral auxiliary, (4R)-4-benzyl-2-oxazolidinone , is registered under CAS Number 102029-44-7 .[2] Its enantiomer, (S)-4-benzyl-2-oxazolidinone, has the CAS number 90719-32-7.[3][4]
Physicochemical Properties
The properties of the parent auxiliary are crucial for its handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 102029-44-7 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 87-90 °C | [3] |
| Optical Rotation | [α]²⁰/D +14.5° (c=5 in Methanol) | |
| Solubility | Soluble in methanol and most polar organic solvents | |
| Storage | Room temperature, recommended cool and dark place (<15°C), store under inert gas, hygroscopic |
Upon acylation with phenylacetyl chloride, the resulting This compound would have a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of approximately 295.33 g/mol . Its physical properties would be those of a stable, crystalline solid, soluble in common organic solvents like THF, dichloromethane, and ethyl acetate.
Synthesis and Preparation Workflow
The journey from a simple amino acid to a powerful stereodirecting tool involves two key stages: the formation of the chiral auxiliary itself and its subsequent acylation to prepare it for asymmetric synthesis.
Caption: Synthesis Workflow for the Activated Chiral Auxiliary
Protocol 1: Synthesis of (4R)-4-Benzyl-2-oxazolidinone
This protocol is adapted from established methods for the reduction of amino acids and subsequent cyclization.[5] The starting material is D-phenylalanine, which dictates the (R) stereochemistry of the final auxiliary.
Materials:
-
D-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄) or Borane reagent (e.g., BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl carbonate or Phosgene equivalent (e.g., triphosgene)
-
Sodium ethoxide (catalyst for cyclization)
-
Methanol (for quenching)
-
Standard aqueous workup reagents (e.g., HCl, NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Step-by-Step Methodology:
-
Reduction of D-Phenylalanine:
-
Suspend D-phenylalanine in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension in an ice-water bath.
-
Slowly add a solution of LiAlH₄ in THF dropwise, maintaining the internal temperature below 15°C. The use of a strong reducing agent like LiAlH₄ is necessary to reduce the carboxylic acid to the primary alcohol.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to control the exothermic reaction with excess hydride.[5] Follow with an aqueous workup (e.g., Fieser workup) to precipitate aluminum salts.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude (R)-2-amino-3-phenyl-1-propanol.
-
-
Cyclization to form the Oxazolidinone:
-
Dissolve the crude amino alcohol in a suitable solvent like THF.
-
Add diethyl carbonate and a catalytic amount of a base, such as sodium ethoxide. The base facilitates the nucleophilic attack of the alcohol and amine onto the carbonate.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting solid by recrystallization or flash column chromatography to obtain pure (4R)-4-benzyl-2-oxazolidinone.
-
Protocol 2: N-Acylation with Phenylacetyl Chloride
This step "activates" the auxiliary, preparing it for stereoselective enolate formation. The procedure is a standard method for acylating Evans' auxiliaries.[1]
Materials:
-
(4R)-4-Benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylacetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve the (4R)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.
-
Slowly add a solution of n-BuLi (typically 1.05 equivalents) dropwise. The n-BuLi acts as a strong base to deprotonate the nitrogen of the oxazolidinone, forming a lithium amide. A color change is often observed.
-
-
Acylation:
-
After stirring for ~15-30 minutes at -78°C, add phenylacetyl chloride (typically 1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at -78°C for 30 minutes, then warm slowly to room temperature over 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Mechanism of Stereocontrol: The Core Principle
The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its rigid, well-defined conformation in the enolate state.
Caption: Stereocontrol via Steric Shielding
-
Formation of the (Z)-Enolate: Upon treatment with a lithium base like LDA or LiHMDS, the N-acyl derivative is deprotonated at the α-carbon. The lithium cation chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation, leading to the preferential formation of the (Z)-enolate.
-
Steric Shielding: The benzyl group at the C4 position of the auxiliary projects outwards, creating a significant steric barrier. In the chelated (Z)-enolate conformation, this benzyl group effectively blocks the top (si) face of the planar enolate.
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered bottom (re) face. This facial bias is the origin of the high diastereoselectivity observed in reactions such as alkylations and aldol condensations.[6]
Applications in Drug Development & Removal of the Auxiliary
The ability to reliably set stereocenters makes Evans' auxiliaries invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7] They are often employed in the early stages of drug development to quickly generate enantiomerically pure compounds for biological testing.[1]
A critical feature of any chiral auxiliary is its efficient and non-destructive removal to reveal the desired product. The N-acyl bond of the oxazolidinone is readily cleaved under various conditions, and the auxiliary can often be recovered and reused.[8]
Common Cleavage Methods:
-
To form Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and hydrogen peroxide (H₂O₂).
-
To form Alcohols: Reductive cleavage using a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To form Esters: Transesterification using a Lewis acid (e.g., Ti(OiPr)₄) and an alcohol.
-
To form Amides: Direct aminolysis with certain amines or via the formation of an activated ester.
The choice of cleavage method depends on the desired functionality in the final product, allowing for great synthetic flexibility.
Conclusion
This compound, as a representative of the N-acylated (4R)-benzyl oxazolidinones, stands as a testament to the power of chiral auxiliary-based asymmetric synthesis. By leveraging the principles of steric hindrance and conformational rigidity, this system provides a robust and predictable method for constructing chiral molecules. For researchers in drug discovery and process development, mastering these techniques offers a direct path to the efficient, stereocontrolled synthesis of complex targets, accelerating the journey from molecular concept to therapeutic reality.
References
-
Friestad, G. K. (2005). Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
PubChem. (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Available at: [Link]
-
Kim, S. et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community, University of Southern Mississippi. Available at: [Link]
- Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. CN112500361A.
-
Pharmaffiliates. (S)-4-Benzyl-2-oxazolidinone | CAS No: 90719-32-7. Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. guidechem.com [guidechem.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Application in Asymmetric Synthesis
This guide provides a comprehensive overview of the physical and chemical properties of (4R)-4-benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, a key chiral auxiliary in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and practical applications of this compound, with a focus on its role in stereoselective transformations.
Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of sophisticated methods for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a cornerstone strategy for controlling stereochemical outcomes. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product.
This compound belongs to the esteemed class of Evans oxazolidinone auxiliaries. These compounds have proven to be exceptionally versatile and reliable for a wide range of asymmetric reactions, including alkylations, aldol reactions, and acylations. The benzyl substituent at the 4-position of the oxazolidinone ring provides a crucial steric directing group, while the N-acyl moiety serves as a handle for various transformations. This guide will focus specifically on the phenylacetyl derivative, exploring its unique properties and applications.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of its enantiomer, (4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, and closely related analogues provide a strong basis for understanding its physical characteristics.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₈H₁₇NO₃ | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid, based on related compounds. | |
| Melting Point | Not reported. Related N-acylated oxazolidinones often have melting points in the range of 40-150 °C. | |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol. | Based on solubility of a deuterated propionyl analogue. |
| CAS Number | 104266-89-9 ((4S)-enantiomer) | [2] |
| Computed XLogP3-AA | 3.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of the parent chiral auxiliary, (4R)-4-benzyl-1,3-oxazolidin-2-one. This precursor is commercially available or can be synthesized from the corresponding amino acid, (R)-phenylalaninol.
Synthesis Workflow
Caption: General synthetic route to this compound.
Experimental Protocol: N-Acylation
This protocol is a representative procedure based on established methods for the N-acylation of Evans oxazolidinones.
Method 1: Using Phenylacetyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium salt.
-
Acylation: Add a solution of phenylacetyl chloride (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired this compound.
Method 2: One-Pot Procedure from Phenylacetic Acid
This method avoids the need to prepare the acyl chloride separately.
-
Reaction Setup: To a mixture of (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq.) and phenylacetic acid (1.5-2.0 eq.) in toluene, add triethylamine (3-4 eq.).
-
Activation: Heat the mixture to 80 °C to obtain a clear solution. To this, add a solution of pivaloyl chloride (1.5-2.0 eq.) in toluene at a rate that maintains the temperature at 80 °C.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash sequentially with 2 N hydrochloric acid, 5% aqueous sodium carbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by its function as a chiral auxiliary in asymmetric synthesis. The key to its utility lies in the stereoselective formation of enolates and their subsequent diastereoselective reactions.
Enolate Formation and Stereoselectivity
Treatment of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), results in the formation of a Z-enolate. The stereochemistry of the enolate is controlled by the chelation of the metal cation between the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the benzyl group at the C4 position, effectively blocks one face of the enolate.
Caption: Formation of the Z-enolate from the N-acyl oxazolidinone.
Asymmetric Alkylation
The Z-enolate generated from this compound can undergo highly diastereoselective alkylation reactions with various electrophiles (e.g., alkyl halides). The incoming electrophile approaches from the face opposite to the bulky benzyl group, leading to the formation of a new stereocenter with a predictable configuration.
Caption: Workflow of an Evans asymmetric alkylation reaction.
This powerful methodology allows for the synthesis of a wide variety of chiral carboxylic acid derivatives, which are valuable building blocks in drug discovery and natural product synthesis.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Protons: Multiple signals in the range of δ 7.1-7.4 ppm.
-
Oxazolidinone Ring Protons: A multiplet around δ 4.6-4.8 ppm for the CH proton at the 4-position, and two diastereotopic protons for the CH₂ group at the 5-position, likely appearing as multiplets around δ 4.1-4.3 ppm.
-
Benzyl Group CH₂: Two diastereotopic protons appearing as doublets of doublets around δ 2.7-3.3 ppm.
-
Phenylacetyl Group CH₂: A singlet or two diastereotopic protons around δ 4.2-4.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the range of δ 152-154 ppm (oxazolidinone C=O) and δ 170-173 ppm (acyl C=O).
-
Aromatic Carbons: Multiple signals in the range of δ 127-138 ppm.
-
Oxazolidinone Ring Carbons: A signal around δ 55-58 ppm for the C4 carbon and a signal around δ 65-67 ppm for the C5 carbon.
-
Benzyl and Phenylacetyl CH₂ Carbons: Signals in the range of δ 37-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Carbonyl Stretching: Two strong absorption bands are expected for the two carbonyl groups. The oxazolidinone carbonyl (urethane) typically appears around 1770-1780 cm⁻¹, and the imide carbonyl appears at a lower frequency, around 1690-1710 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.
-
Safety and Handling
The enantiomer, (4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, is classified as harmful if swallowed (H302).[2] It is prudent to handle the (4R) enantiomer with the same precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its predictable stereodirecting ability in enolate alkylation and other reactions makes it a powerful tool for the construction of enantiomerically enriched molecules. While specific physical data for this compound is not widely published, its properties can be reliably inferred from its enantiomer and related analogues. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for its effective use in research and development settings.
References
-
PubChem. (R)-4-Benzyl-2-oxazolidinone. [Link]
-
PubChem. 4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one. [Link]
-
MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Prashad, M., et al. A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(50), 9369-9372 (1998). [Link]
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The Architect of Asymmetry: A Technical Guide to the Historical Development of Evans Oxazolidinones
Abstract
In the landscape of asymmetric synthesis, few methodologies have achieved the iconic status and enduring utility of the Evans oxazolidinone chiral auxiliaries. Introduced by David A. Evans and his research group in the early 1980s, these scaffolds provided a robust and predictable solution to the challenge of creating stereochemically defined carbon-carbon bonds. This technical guide provides a comprehensive exploration of the historical development of Evans oxazolidinones, from their conceptual origins to their refinement and widespread application in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of their remarkable stereocontrol, provide detailed experimental protocols for their use, and showcase their pivotal role in the total synthesis of natural products. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this cornerstone of modern organic chemistry.
The Dawn of a New Era in Asymmetric Synthesis: Pre-Evans Landscape
Prior to the advent of Evans' work, the field of asymmetric synthesis relied on a limited toolkit of methods for controlling stereochemistry. While elegant, many existing approaches, such as the use of chiral pool starting materials, were often substrate-specific and lacked broad applicability. The concept of a "chiral auxiliary"—a transient chiral moiety that directs a stereoselective transformation before being cleaved—was gaining traction, but a truly general and reliable system had yet to emerge. The challenge lay in designing an auxiliary that could be easily introduced, exert profound and predictable stereochemical influence over a variety of reactions, and be subsequently removed without compromising the newly formed stereocenter.
The Genesis of a Solution: The Seminal Work of David A. Evans
In a landmark 1981 publication in the Journal of the American Chemical Society, David A. Evans, along with his colleagues J. Bartroli and T. L. Shih, introduced a class of chiral oxazolidinones as highly effective auxiliaries for asymmetric aldol reactions.[1] This was followed by a 1982 paper detailing their application in asymmetric alkylation reactions, a development that would solidify their importance in the synthetic chemist's arsenal.[2][3]
The initial auxiliaries were derived from readily available amino acids, such as L-valine and L-phenylalanine, making them accessible and cost-effective. The core innovation was the recognition that the rigid, planar structure of the N-acyloxazolidinone, coupled with the steric directing group at the 4-position, could create a highly organized transition state for enolate reactions.
The First Generation: Valine and Phenylalanine-Derived Auxiliaries
The initial studies focused on auxiliaries derived from valinol and phenylalaninol. These were prepared in high yield through a straightforward, multi-step sequence.[4] The phenylalanine-derived auxiliary, in particular, offered the advantage of being a crystalline solid, facilitating purification.
The Heart of the Matter: Mechanism of Stereocontrol
The remarkable diastereoselectivity of Evans oxazolidinones stems from the formation of a conformationally rigid chelated enolate intermediate. Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone is deprotonated to form a Z-enolate. The metal cation (Li⁺ or Na⁺) then coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, five-membered chelate.
This chelation, in conjunction with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl), effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically encumbered face, leading to a highly predictable and diastereoselective bond formation.
Caption: Generalized workflow of an Evans asymmetric alkylation.
In the Trenches: Experimental Protocols
A key to the widespread adoption of Evans auxiliaries is the reliability and reproducibility of the associated experimental procedures.
Synthesis of a Representative Evans Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This procedure details the synthesis of a commonly used phenylalanine-derived auxiliary.[5]
Materials:
-
(1S,2R)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of (1S,2R)-(-)-norephedrine, diethyl carbonate, and potassium carbonate is heated to 160 °C.
-
Ethanol is distilled from the reaction mixture.
-
After cooling, the mixture is diluted with dichloromethane and washed with water.
-
The organic layer is dried and concentrated to yield the crude product.
-
Recrystallization from a hexane-ethyl acetate mixture affords the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
The following is a representative protocol for the highly diastereoselective alkylation of an N-propionyl oxazolidinone with allyl iodide.[6][7][8]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Toluene
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Acylation: (S)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride using DMAP as a catalyst and triethylamine as a base in toluene.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS in THF is added dropwise to form the sodium enolate.
-
Alkylation: Allyl iodide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired diastereomer in high purity.
The Fruits of Labor: Applications in Total Synthesis
The true power of the Evans oxazolidinone methodology is most evident in its application to the total synthesis of complex, biologically active natural products. The ability to reliably set multiple stereocenters has made it an indispensable tool for synthetic chemists.
A Landmark Achievement: The Total Synthesis of Cytovaricin
One of the most celebrated applications of Evans' technology is in the total synthesis of the macrolide antibiotic cytovaricin by the Evans group itself.[9] This monumental effort utilized Evans' asymmetric aldol and alkylation reactions to set a staggering nine stereocenters with exceptional control.[9] The synthesis showcased the robustness and predictability of the methodology in the context of a highly complex target.
Expanding the Horizons: Other Notable Syntheses
Beyond cytovaricin, Evans auxiliaries have been instrumental in the synthesis of a vast array of natural products, including:
-
FR-182877: A potent immunosuppressant, the synthesis of which featured the use of an Evans auxiliary to control key stereochemical relationships.
-
Simplactones A and B: Marine-derived γ-valerolactones whose syntheses were achieved using an indene-based thiazolidinethione auxiliary, a conceptual relative of the oxazolidinone.[1]
Data-Driven Decisions: A Summary of Diastereoselectivity
The high diastereoselectivity of Evans alkylation is a hallmark of the methodology. The table below summarizes typical diastereomeric ratios (d.r.) for the alkylation of various N-acyl oxazolidinones with a range of electrophiles.
| N-Acyl Group | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Benzyl bromide | >99:1 | [2] |
| Propionyl | Methyl iodide | 98:2 | [6] |
| Propionyl | Allyl iodide | 98:2 | [6][7][8] |
| Acetyl | Benzyl bromide | >99:1 | [2] |
| Butyryl | Ethyl iodide | 97:3 | [2] |
The Final Step: Auxiliary Cleavage
A critical aspect of any chiral auxiliary-based strategy is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. Several reliable methods have been developed for the cleavage of Evans oxazolidinones.
Hydrolytic Cleavage to Carboxylic Acids
The most common method for cleaving the auxiliary to reveal a carboxylic acid is treatment with lithium hydroxide and hydrogen peroxide.
Caption: Hydrolytic cleavage of the Evans auxiliary.
Reductive Cleavage to Alcohols and Aldehydes
Alternatively, the N-acyl group can be reduced to the corresponding alcohol using reagents such as lithium borohydride or lithium aluminum hydride. Under carefully controlled conditions, reduction to the aldehyde is also possible.
Conclusion and Future Outlook
The development of Evans oxazolidinone chiral auxiliaries represents a watershed moment in the history of organic synthesis. This methodology provided a practical, predictable, and broadly applicable solution for asymmetric carbon-carbon bond formation, empowering chemists to tackle increasingly complex molecular targets. The principles of stereocontrol elucidated through the study of these auxiliaries have had a profound and lasting impact on the field. While the development of catalytic asymmetric methods continues to be a major focus of contemporary research, the reliability and versatility of Evans auxiliaries ensure their continued relevance in both academic and industrial settings. The legacy of David A. Evans and his pioneering work with oxazolidinones is etched into the very fabric of modern synthetic chemistry.
References
-
Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. J. Chem. Educ.2008 , 85 (5), 695. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Evans, D. A.; Sjogren, E. B.; Bartroli, J.; Dow, R. L. Recent advances in asymmetric synthesis with chiral imide auxiliaries. New J. Chem.2003 , 27 (1), 49-60. [Link]
-
Dias, L. C.; de Oliveira, L. G.; de Sousa, M. A. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2014 , 19 (6), 7429-7448. [Link]
-
Chiral auxiliary. In Wikipedia; 2023. [Link]
-
Lucero Research Group at CSU Sacramento. Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube, 2022. [Link]
-
Casual Chemistry. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024. [Link]
-
Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hung. J. Ind. Chem.2025 , 53 (2). [Link]
-
Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Handout. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]
-
Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff Website. [Link]
-
Zhu, J.; Ma, D. Total Synthesis of (+)-Brefeldin A. Org. Lett.2008 , 10 (14), 2987–2990. [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Request PDF. [Link]
-
Bsharat, O. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem. [Link]
-
Zhu, J.; Ma, D. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. J. Org. Chem.2004 , 69 (23), 7999–8009. [Link]
-
Taber, D. F. The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]
-
Gage, J. R.; Evans, D. A. (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses1990 , 68, 83. [Link]
-
Enantioselective Enolate Alkylation - Evans. ChemTube3D. [Link]
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- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, a key chiral intermediate in asymmetric synthesis. Derived from the well-regarded Evans chiral auxiliary, this molecule presents a rich and informative NMR spectrum, characterized by distinct features arising from its fixed stereochemistry. This document offers a detailed proton-by-proton assignment, an explanation of the underlying chemical principles such as diastereotopicity, and a standardized protocol for sample preparation and data acquisition. It is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical confirmation.
Core Principles: Stereochemistry and its NMR Manifestations
The ¹H NMR spectrum of this compound is profoundly influenced by the single chiral center at the C4 position of the oxazolidinone ring. This chirality renders the molecule asymmetric, leading to the critical phenomenon of diastereotopicity .
Diastereotopicity: Protons on a methylene group (CH₂) adjacent to a stereocenter are non-equivalent.[1][2] Because they cannot be interchanged by any symmetry operation (like rotation or reflection), they exist in unique chemical environments. Consequently, diastereotopic protons have different chemical shifts (δ) and will couple to each other, often resulting in complex splitting patterns known as AB quartets.[3] In this molecule, three key sets of methylene protons are diastereotopic:
-
The two protons on the C5 of the oxazolidinone ring.
-
The two benzylic protons of the C4-benzyl group.
-
The two benzylic protons of the N-phenylacetyl group.
Understanding this principle is fundamental to correctly interpreting the spectrum.
Structural Analysis and Proton Assignment
To facilitate a clear discussion, the protons of the target molecule are systematically labeled as shown in the diagram below.
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Spectrum: A Region-by-Region Interpretation
The following analysis is based on established chemical shift values for the parent Evans auxiliary, (4R)-4-Benzyl-1,3-oxazolidin-2-one[4][5], and phenylacetic acid derivatives[6][7][8], with adjustments for the electronic effects of N-acylation. The spectrum is typically recorded in Chloroform-d (CDCl₃), whose residual proton signal appears at δ 7.26 ppm.[9]
Aromatic Region (δ 7.10 - 7.40 ppm)
-
Integration: 10H
-
Description: This region will contain the signals for the ten protons from the two distinct phenyl rings. The protons of the C4-benzyl group and the phenylacetyl group are expected to overlap, creating a complex multiplet. While subtle differences exist, resolving individual protons within this multiplet typically requires advanced 2D NMR techniques. For standard 1D ¹H NMR, this region is usually reported as a single, broad multiplet.
Oxazolidinone & Acyl Methylene Region (δ 4.00 - 5.00 ppm)
This is the most diagnostic region of the spectrum, containing the signals for the chiral core and the acyl methylene group.
-
Proton Hx (C4-H):
-
Predicted Shift (δ): ~4.7 - 4.9 ppm
-
Multiplicity: Multiplet (m)
-
Causality: This proton is a methine adjacent to the nitrogen and coupled to three other protons: the two diastereotopic C5 protons (Hm and Hn) and the two diastereotopic C4-benzyl protons (Ha and Hb). This complex coupling results in a multiplet. Its position is significantly downfield compared to the unacylated auxiliary (which appears around δ 4.4 ppm) due to the deshielding effect of the newly introduced phenylacetyl carbonyl group.[4]
-
-
Protons Hm/Hn (C5-H₂):
-
Predicted Shift (δ): ~4.2 - 4.4 ppm
-
Multiplicity: Two separate signals, each a doublet of doublets (dd).
-
Causality: As diastereotopic protons, Hm and Hn have distinct chemical shifts. Each proton is split by its geminal partner (a large coupling constant, J_gem ≈ 8-10 Hz) and the vicinal Hx proton (a smaller coupling constant, J_vic ≈ 3-5 Hz), giving rise to two separate doublets of doublets.
-
-
Protons Ha'/Hb' (Phenylacetyl-CH₂):
-
Predicted Shift (δ): ~4.0 - 4.3 ppm
-
Multiplicity: AB quartet (two doublets) or a complex multiplet.
-
Causality: These protons are also diastereotopic due to the overall chirality of the molecule. They will have different chemical shifts and couple to each other, producing an AB quartet (two doublets with a large geminal coupling constant, J_gem ≈ 16-18 Hz). In practice, these signals may overlap with the C5 protons, complicating the appearance of this region. The chemical shift is consistent with a methylene group adjacent to both a phenyl ring and a carbonyl group.[8]
-
C4-Benzyl Methylene Region (δ 2.60 - 3.40 ppm)
-
Protons Ha/Hb (C4-CH₂):
-
Predicted Shift (δ): One proton ~3.3 ppm, the other ~2.7 ppm.
-
Multiplicity: Two separate signals, likely each a doublet of doublets (dd).
-
Causality: These are classic diastereotopic protons adjacent to the C4 stereocenter.[10] They exist in different spatial environments, giving them significantly different chemical shifts. Each proton is split by its geminal partner (J_gem ≈ 13-14 Hz) and the vicinal Hx proton (J_vic ≈ 3-10 Hz, depending on the dihedral angle). The resulting pattern is an "ABX" system, which simplifies to two distinct doublets of doublets. These values are shifted slightly from the parent auxiliary (δ 2.91 and 2.84 ppm) due to conformational changes upon acylation.[4]
-
Summary of Predicted ¹H NMR Data
The expected spectral data is summarized in the table below. Coupling constants (J) are approximate and can vary.
| Assigned Protons | Label | Integration | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) |
| Phenyl Protons | Ar-H | 10H | 7.10 - 7.40 | Multiplet (m) | - |
| C4 Methine | Hx | 1H | 4.7 - 4.9 | Multiplet (m) | - |
| C5 Methylene | Hm, Hn | 2H | 4.2 - 4.4 | 2 x Doublet of Doublets (dd) | J_gem ≈ 9, J_vic ≈ 3-5 |
| Acyl Methylene | Ha', Hb' | 2H | 4.0 - 4.3 | AB quartet (2 x d) | J_gem ≈ 17 |
| Benzyl Methylene | Ha, Hb | 2H | ~3.3 and ~2.7 | 2 x Doublet of Doublets (dd) | J_gem ≈ 13.5, J_vic ≈ 3-10 |
Standardized Experimental Protocol
This section outlines a validated, field-proven methodology for preparing a high-quality NMR sample of the title compound.
Materials and Equipment
-
Deuterated solvent: Chloroform-d (CDCl₃), 0.6-0.7 mL[11]
-
Internal standard (optional): Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube and cap[12]
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Vortex mixer (optional)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Step-by-Step Procedure
-
Weighing: Accurately weigh between 5-20 mg of the solid compound into a clean, dry vial.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[14] Using a vial for the initial dissolution ensures complete solubilization before transfer and allows for filtering if any particulate matter is present.[11]
-
Mixing: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Transfer: Draw the solution into a Pasteur pipette. It is best practice to place a small plug of glass wool or Kimwipe in the pipette to filter out any dust or insoluble impurities, which can degrade spectral quality.[14]
-
Filling: Carefully transfer the filtered solution into the NMR tube. Avoid getting solution on the upper part of the tube wall.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, especially the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]
-
Acquisition: Insert the sample into the spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The key to its interpretation lies in recognizing the influence of the C4 stereocenter, which induces diastereotopicity in three separate methylene groups. This leads to chemically non-equivalent protons and results in complex but predictable splitting patterns, particularly in the δ 2.6-5.0 ppm region. By carefully analyzing the chemical shifts, coupling constants, and integration of these signals, researchers can gain high-confidence verification of the molecule's structure and stereochemical integrity.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Dalton, J. T., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]
-
DrugBank. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H-NMR spectrum of compound[6]. Retrieved from [Link]
-
NMR Facility, University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2025). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]
-
Gheorghiu, M. D., et al. (2015). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]
-
Manoharan, M. (n.d.). Structure Identification By 1h NMR. Structure Determination of Organic Compounds. Retrieved from [Link]
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- 5. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where the chirality of a molecule dictates its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1][2] The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a cornerstone of this strategy, enabling a multitude of diastereoselective reactions including aldol additions, alkylations, and acylations with exceptionally high levels of stereocontrol.[3][4]
This application note provides a detailed, validated protocol for the N-acylation of (4R)-4-Benzyl-1,3-oxazolidin-2-one with phenylacetyl chloride. The resulting product, (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, is a key intermediate for the asymmetric synthesis of α-substituted carboxylic acid derivatives. This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for each critical operation, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Reaction Scheme
The synthesis proceeds via the deprotonation of the oxazolidinone nitrogen followed by nucleophilic acyl substitution with phenylacetyl chloride.
Figure 1. Overall reaction for the synthesis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Materials
| Reagent/Material | Grade | Supplier | Cat. No. | Comments |
| (4R)-4-Benzyl-1,3-oxazolidin-2-one | ≥99% | Sigma-Aldrich | 300985 | Store in a desiccator. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 186171 | Pyrophoric. Handle under inert gas. |
| Phenylacetyl chloride | ≥99% | Sigma-Aldrich | P14804 | Corrosive and lachrymatory. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 186562 | Must be freshly distilled or from a solvent purification system. |
| Saturated aq. NH₄Cl | Reagent Grade | - | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | E195 | Used for extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | M7506 | Used as a drying agent. |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | 236833 | For flash column chromatography. |
Equipment and Instrumentation
-
Glassware: Schlenk flasks, dropping funnel, syringes, magnetic stir bars (all oven-dried at 120 °C for at least 4 hours before use).
-
Inert Atmosphere: Schlenk line or glovebox with high-purity nitrogen or argon.
-
Cooling: Dry ice/acetone bath (-78 °C).
-
Stirring: Magnetic stir plate.
-
Purification: Rotary evaporator, flash chromatography setup.
-
Analysis: NMR Spectrometer (¹H ≥400 MHz, ¹³C ≥100 MHz), Mass Spectrometer (ESI or GC-MS), Polarimeter.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from initial setup to final product analysis.
Sources
Application of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one in aldol reactions
An Application Guide to Diastereoselective Aldol Reactions Using (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of the chiral auxiliary, this compound, in asymmetric aldol reactions. This guide moves beyond simple procedural lists to explain the underlying principles that govern the reaction's success, ensuring both reproducibility and a deep understanding of the methodology.
Foundational Principles: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and natural products, controlling stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2]
The Evans oxazolidinone auxiliaries, developed by David A. Evans and his group, represent a cornerstone of modern asymmetric synthesis.[3][4] These auxiliaries, derived from readily available amino alcohols, provide a robust and predictable platform for controlling the formation of new stereocenters.[2] The specific subject of this guide, this compound, is an N-acylated oxazolidinone that serves as a powerful chiral nucleophile in aldol reactions, enabling the creation of two contiguous stereocenters with exceptional diastereoselectivity.[1][3]
The Mechanistic Heart: Achieving Stereocontrol via a Chelated Transition State
The remarkable stereoselectivity of the Evans aldol reaction is not accidental; it is the result of a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.[1] Understanding this model is critical to appreciating why the reaction is so reliable.
The process begins with a "soft" enolization, which avoids the use of harsh, non-selective bases. Instead, a Lewis acid, typically a boron triflate such as dibutylboron triflate (Bu₂BOTf), is used in conjunction with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3] This combination selectively generates the (Z)-enolate.[1][2]
The key to stereocontrol lies in the subsequent reaction with an aldehyde:
-
Chelation and Conformation: The boron atom of the (Z)-enolate coordinates with the incoming aldehyde's carbonyl oxygen. This forms a rigid, six-membered ring transition state.[1] To minimize dipole-dipole repulsion between the two carbonyl oxygens of the acyloxazolidinone, the molecule adopts a conformation where these groups are oriented away from each other.[3]
-
Facial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate.
-
Minimizing Steric Hindrance: The aldehyde's substituent (R-group) is forced into a pseudo-equatorial position within the chair-like transition state to avoid unfavorable 1,3-diaxial interactions with the enolate.[1]
This combination of factors ensures that the aldehyde approaches the enolate from a specific trajectory, leading predictably to the syn-aldol adduct. The absolute stereochemistry of the two newly formed chiral centers is dictated by the chirality of the auxiliary itself.[1]
Caption: Logical flow of the Evans aldol reaction mechanism.
Application Protocols: From Reagents to Purified Product
The successful execution of an Evans aldol reaction requires careful attention to anhydrous conditions and temperature control. The following protocols are provided as a robust starting point.
Protocol 1: Preparation of this compound
This preliminary step attaches the desired acyl group to the chiral auxiliary.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) and stir for 15 minutes.
-
Acylation: Add phenylacetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This is the core C-C bond-forming reaction.
-
Setup: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 eq) via syringe. Then, add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the desired aldehyde (1.2-1.5 eq), either neat or as a solution in DCM, dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.
-
Quench and Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Chiral Auxiliary Removal
Cleavage of the auxiliary is essential to isolate the final chiral product and recover the valuable auxiliary. Hydrolysis with lithium hydroperoxide is a standard, mild method.[5]
-
Setup: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Reaction: Stir the mixture at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with dilute HCl.
-
Extraction: Extract the desired carboxylic acid product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.
Data and Expected Outcomes
The Evans aldol reaction is renowned for its high diastereoselectivity, often exceeding 95:5 and approaching >99:1 for the desired syn-isomer.
| Aldehyde (R-CHO) | R-Group | Typical Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | i-Pr | >99:1 |
| Benzaldehyde | Ph | >97:3 |
| Propionaldehyde | Et | >95:5 |
Note: Ratios are illustrative and can be influenced by specific reaction conditions and substrate purity.
Experimental Workflow Visualization
The entire process, from starting materials to the final product, can be visualized as a linear progression with distinct stages of transformation and purification.
Caption: Step-by-step workflow for the Evans aldol reaction.
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: The use of boron triflates is key to forming the six-membered chelated transition state that ensures syn selectivity.[3] Using other Lewis acids, such as titanium tetrachloride (TiCl₄), can sometimes reverse this selectivity to favor the non-Evans syn or anti products, likely through a non-chelated transition state.[6][7][8]
-
Importance of Anhydrous Conditions: Water will readily quench the enolate and the Lewis acid, halting the reaction. All glassware must be flame- or oven-dried, and all solvents and reagents must be anhydrous.
-
Temperature Control is Non-Negotiable: Enolate formation and the subsequent aldehyde addition are highly exothermic. Maintaining low temperatures (-78 °C) is crucial to prevent side reactions and ensure high diastereoselectivity.
-
Troubleshooting Low Diastereoselectivity: If the diastereomeric ratio is poor, consider the following: (i) inadequate drying of reagents/glassware, (ii) temperature fluctuations during the reaction, or (iii) impure aldehyde. The presence of acidic or basic impurities in the aldehyde can disrupt the delicate balance of the reaction.
By adhering to these principles and protocols, researchers can reliably leverage the power of this compound to achieve high levels of stereocontrol in the synthesis of complex molecules.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Reissig, H.-U. (1998). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
-
University of Liverpool. (n.d.). Evans' Enolate Alkylation-Hydrolysis. University of Liverpool, Department of Chemistry. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]
-
ResearchGate. (2009). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. [Link]
-
ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
SRM University. (n.d.). ALDOL CONDENSATION. SRM University. [Link]
-
LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts Chemistry. [Link]
-
ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
ACS Publications. (1989). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 54(1), 9-11. [Link]
-
SciELO México. (2009). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.org.mx [scielo.org.mx]
Application Notes & Protocols: Strategic Cleavage of the (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Auxiliary
Introduction: The Pivotal Role of the Evans Auxiliary in Asymmetric Synthesis
The (4R)-4-Benzyl-1,3-oxazolidin-2-one and its derivatives, pioneered by David A. Evans, represent a cornerstone of modern asymmetric synthesis.[1][2] These chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, a strategy known as substrate control.[3] By attaching an acyl group, such as the phenylacetyl group in the title compound, the auxiliary enables highly diastereoselective transformations including alkylations, aldol additions, and Michael additions.[4][5]
The success of this strategy hinges on the final, critical step: the efficient and non-destructive cleavage of the auxiliary. This removal must proceed without racemization of the newly created stereocenter and should ideally allow for the recovery of the valuable auxiliary for reuse. The choice of cleavage method is therefore a strategic decision, dictated by the desired functionality in the final product—be it a carboxylic acid, an alcohol, an amide, or an ester. This guide provides a detailed examination of the primary methods for cleaving the N-phenylacetyl oxazolidinone auxiliary, complete with mechanistic insights and field-tested protocols.
The Core Challenge: Regioselective Cleavage
The N-acyloxazolidinone structure presents two electrophilic carbonyl carbons: the exocyclic acyl carbonyl and the endocyclic carbamate carbonyl. A successful cleavage reaction requires a nucleophile that will selectively attack the exocyclic carbonyl, liberating the desired chiral product and the intact auxiliary. Attack at the endocyclic carbonyl leads to the destruction of the auxiliary and a more complex product mixture. The methods outlined below are designed to achieve this critical regioselectivity.
Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
The conversion of the N-acyl moiety to a carboxylic acid is one of the most common transformations. While basic hydrolysis with reagents like lithium hydroxide (LiOH) is possible, it can lead to competing attack at the endocyclic carbonyl and, in substrates prone to epimerization, racemization.[4]
The Superior Method: Lithium Hydroperoxide (LiOOH)
The method of choice for hydrolytic cleavage is the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide.[6][7]
Causality Behind the Choice (Expertise & Experience): The hydroperoxide anion (OOH⁻) is a "softer," more nucleophilic, and less basic reagent compared to the hydroxide anion (OH⁻).[3] Its enhanced nucleophilicity, a phenomenon known as the alpha effect, allows it to attack the more reactive exocyclic acyl carbonyl at low temperatures (e.g., 0 °C) with high selectivity. The lower basicity minimizes the risk of base-induced side reactions, most notably the epimerization of the α-stereocenter.[3][6]
A Critical Safety & Mechanistic Insight: The reaction proceeds through a peroxyacid intermediate. This intermediate is not stable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, leading to the evolution of a stoichiometric amount of oxygen gas.[8] This phenomenon presents a significant safety risk on a larger scale, as it can compromise the inert atmosphere in the reaction vessel. Proper venting and awareness are crucial when scaling this reaction.[8]
Experimental Protocol 1: LiOOH Cleavage
This protocol describes the cleavage of (4R)-4-benzyl-3-((S)-2-phenylbutanoyl)-1,3-oxazolidin-2-one to yield (S)-2-phenylbutanoic acid.
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)
-
Sodium sulfite (Na₂SO₃) (5.0 equiv)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the N-acyloxazolidinone in a 3:1 mixture of THF and water (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the LiOOH reagent by dissolving LiOH·H₂O in water and adding the 30% H₂O₂ solution at 0 °C.
-
Slowly add the cold LiOOH solution to the stirred solution of the N-acyloxazolidinone at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench the excess peroxide by the slow, portion-wise addition of sodium sulfite. A slight exotherm may be observed.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the bulk of the THF via rotary evaporation.
-
Add saturated NaHCO₃ solution to the aqueous residue and extract with diethyl ether (3x) to recover the chiral auxiliary, (4R)-4-benzyl-1,3-oxazolidin-2-one.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to obtain the recovered auxiliary.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine these organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.
Reductive Cleavage to Yield Chiral Primary Alcohols
For the synthesis of chiral primary alcohols, the N-acyl group can be reduced directly. This requires a powerful hydride reagent capable of reducing the amide-like carbonyl.
Causality Behind the Choice (Expertise & Experience): Standard sodium borohydride (NaBH₄) is generally not reactive enough for this transformation. More potent reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are required.[3] LiBH₄ is often preferred as it offers a better balance of reactivity and selectivity compared to the highly reactive LiAlH₄, which may reduce other functional groups in the molecule. Lithium aminoborohydrides can also be employed for their high reactivity and selectivity.[9] The reaction proceeds via nucleophilic attack of the hydride on the acyl carbonyl, followed by a second reduction of the intermediate aldehyde to the primary alcohol.
Experimental Protocol 2: LiBH₄ Reductive Cleavage
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄) (2.0-3.0 equiv)
-
Water, deionized
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiBH₄ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the dropwise addition of water, followed by saturated aqueous NH₄Cl.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the chiral alcohol and the auxiliary, can be purified by column chromatography.
Aminolysis to Yield Chiral Amides
The direct conversion of the N-acyloxazolidinone to a chiral amide is a highly efficient, atom-economical process.
Causality Behind the Choice (Expertise & Experience): This transformation involves the nucleophilic attack of a primary or secondary amine on the exocyclic acyl carbonyl.[10][11] While the reaction can be catalyzed by Lewis acids, recent advancements have demonstrated that for many substrates, the reaction proceeds smoothly without any catalyst or solvent, offering a significant advantage in terms of green chemistry and simplified purification.[12] This is particularly effective for less-hindered amines. The reaction is often performed neat or at high concentration, and warming may be required to drive the reaction to completion.
Experimental Protocol 3: Catalyst- and Solvent-Free Aminolysis
This protocol is adapted from methodologies for the aminolysis of various N-acyloxazolidinones.[12]
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Primary or secondary amine (1.5-2.0 equiv)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
To a clean vial, add the N-acyloxazolidinone and the desired amine.
-
If both reagents are liquids, simply mix them. If one is a solid, add the liquid reagent to the solid. No solvent is added.
-
Seal the vial and stir the mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-48 hours).
-
Upon completion, dissolve the reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess amine, water, and saturated NaHCO₃ solution.
-
The organic layer now contains the desired amide and the recovered chiral auxiliary.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the chiral amide from the recovered auxiliary.
Summary of Cleavage Methodologies
The selection of the appropriate cleavage method is dictated entirely by the synthetic target. The table below summarizes the primary options.
| Method | Reagent(s) | Product Type | Typical Yields | Key Advantages | Considerations |
| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 80-95% | Mild conditions, minimizes racemization.[6] | Oxygen evolution is a safety concern.[8] Requires careful quenching. |
| Reduction | LiBH₄ or LiAlH₄ | Primary Alcohol | 75-90% | Direct conversion to a versatile functional group. | Requires strong, less selective hydrides. Careful quenching needed. |
| Aminolysis | R¹R²NH | Amide | 70-98% | High atom economy; catalyst/solvent-free options available.[12] | May require heat; purification needed to separate product from auxiliary. |
| Transesterification | NaOR, Ti(Oi-Pr)₄ | Ester | 60-85% | Direct access to chiral esters. | Can be lower yielding; risk of transesterification of other esters. |
Visualization of Cleavage Pathways
The following diagrams illustrate the overall strategic workflow and the specific mechanism for the widely used LiOOH hydrolysis.
Overall Cleavage Strategy
Caption: Strategic pathways for cleaving the Evans auxiliary.
LiOOH Hydrolysis Workflow
Caption: Step-by-step workflow for LiOOH-mediated cleavage.
References
- Evans, D. A. Enantioselective Synthesis. University of California, Irvine, Chem 203 [Online].
-
Wikipedia. Chiral auxiliary. Wikipedia [Online]. Available: [Link]
-
de F. F. da Silva, V.; et al. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 2013. Available: [Link]
-
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008. Available: [Link]
-
Lucero Research Group at CSU Sacramento. Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube, 2022. Available: [Link]
-
Casual Chemistry. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024. Available: [Link]
-
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College, 2008. Available: [Link]
-
Hurst, T. E.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 2023. Available: [Link]
-
Bernard, A.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019. Available: [Link]
-
Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007. Available: [Link]
-
Evans, D. A. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France, 2002. Available: [Link]
-
Huang, P-Q. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 2009. Available: [Link]
-
Collins, C. J.; et al. Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using Lithium N,N-dialkylaminoborohydrides. Tetrahedron Letters, 1997. Available: [Link]
-
Sibi, M. P.; et al. Group IV-Metal-Catalyzed Aminolysis of N-Acyl-2-oxazolidinones: Applications to the Chemoselective and Enantioselective Carbonylation of Primary Alkylamines. The Journal of Organic Chemistry, 1999. Available: [Link]
-
Lu, H-R.; et al. Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans’ chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications. Green Chemistry, 2022. Available: [Link]
-
Hurst, T. E.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate, 2023. Available: [Link]
-
Wikipedia. Aminolysis. Wikipedia [Online]. Available: [Link]
-
Chemistry university. Aminolysis of Acid Derivatives. YouTube, 2021. Available: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using Lithium N,N-dialkylaminoborohydrides / Tetrahedron Letters, 1997 [sci-hub.st]
- 10. Aminolysis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans’ chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one in Pharmaceutical Intermediate Synthesis
Introduction: The Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. This necessitates the development of robust synthetic methodologies that can deliver single-enantiomer compounds with high fidelity. One of the most powerful and reliable strategies in the synthetic chemist's arsenal is the use of chiral auxiliaries.[1][2]
A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, resulting in the formation of one diastereomer in preference to others.[1] After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. Among the most successful and widely adopted platforms are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.[3][] These auxiliaries, derived from readily available amino acids, provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][3]
This guide focuses on a specific and highly useful member of this class: (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one . We will delve into the mechanistic underpinnings of its stereodirecting power and provide detailed, field-proven protocols for its application in the synthesis of chiral building blocks essential for pharmaceutical development.
Section 1: Preparation of the N-Acyl Oxazolidinone Auxiliary
The first step in any auxiliary-based synthesis is the covalent attachment of the auxiliary to the substrate. In this case, the commercially available chiral auxiliary, (4R)-4-benzyl-1,3-oxazolidin-2-one, is acylated with phenylacetyl chloride. This reaction forms the stable imide that will serve as the substrate for subsequent stereoselective transformations.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine (Et3N) is used to scavenge the HCl generated during the acylation without competing with the oxazolidinone nitrogen as a nucleophile.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate, which is then readily attacked by the oxazolidinone nitrogen.[5]
-
Solvent: An inert aprotic solvent such as toluene or dichloromethane (DCM) is used to ensure all reagents remain in solution without participating in the reaction.
Protocol 1: Synthesis of this compound
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (4R)-4-Benzyl-1,3-oxazolidin-2-one | 177.20 | 5.00 g | 28.2 |
| Toluene, anhydrous | - | 100 mL | - |
| Triethylamine (Et3N) | 101.19 | 4.72 mL | 33.8 |
| Phenylacetyl chloride | 154.59 | 4.12 mL | 31.0 |
| 4-DMAP | 122.17 | 345 mg | 2.82 |
Step-by-Step Methodology:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R)-4-benzyl-1,3-oxazolidin-2-one (5.00 g, 28.2 mmol) and toluene (100 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add triethylamine (4.72 mL, 33.8 mmol) and 4-DMAP (345 mg, 2.82 mmol) sequentially.
-
Add phenylacetyl chloride (4.12 mL, 31.0 mmol) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction for completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Cool the reaction mixture to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a white solid.
Section 2: Diastereoselective Enolate Alkylation
With the N-acyl auxiliary in hand, a prochiral center is now available for stereoselective functionalization. Deprotonation at the α-carbon of the phenylacetyl group generates a nucleophilic enolate. The steric bulk of the C4-benzyl substituent effectively blocks one face of the planar enolate, forcing incoming electrophiles to approach from the opposite, less-hindered face, thereby creating a new stereocenter with high fidelity.[1][5]
Mechanistic Principles of Stereocontrol: The high diastereoselectivity of this reaction hinges on the formation of a conformationally rigid (Z)-enolate which is chelated to the lithium cation.[5] The C4-benzyl group adopts a pseudo-equatorial position to minimize A(1,3) strain, projecting away from the enolate system. This conformation presents a significant steric shield on the si-face of the enolate, leaving the re-face accessible for alkylation.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Acyl Auxiliary (from Protocol 1) | 295.34 | 1.00 g | 3.39 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
| Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF | 183.37 | 3.73 mL | 3.73 |
| Benzyl bromide (BnBr) | 171.04 | 0.44 mL | 3.73 |
Step-by-Step Methodology:
-
Dissolve the N-acyl auxiliary (1.00 g, 3.39 mmol) in anhydrous THF (20 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.
-
Add the NaHMDS solution (3.73 mL, 3.73 mmol) dropwise via syringe. The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (0.44 mL, 3.73 mmol) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Typical Results for Alkylation:
| Electrophile (E-X) | Product R-group | Typical Yield | Typical d.r. |
| Allyl Iodide | -CH₂CH=CH₂ | >85% | >98:2 |
| Benzyl Bromide | -CH₂Ph | >90% | >99:1 |
| Methyl Iodide | -CH₃ | >90% | >95:5 |
Section 3: Auxiliary Cleavage & Recovery
The final and crucial step is the non-destructive removal of the chiral auxiliary to unveil the desired enantiomerically pure product. The robustness of the oxazolidinone auxiliary allows for several cleavage methods, enabling access to a variety of functional groups. The auxiliary itself can be recovered and recycled, a key advantage for process chemistry.[2]
Causality of Cleavage Method Selection:
-
Hydrolytic Cleavage (LiOOH): For obtaining the carboxylic acid, lithium hydroperoxide is the reagent of choice.[6] The hydroperoxide anion is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl, avoiding cleavage of the endocyclic carbamate.[5][6]
-
Reductive Cleavage (LiBH₄): For accessing the corresponding primary alcohol, a reducing agent like lithium borohydride is used. This reagent reduces the imide to the alcohol.[2]
-
Transesterification (Mg(OMe)₂): To obtain a methyl ester, a magnesium methoxide-based transesterification provides a mild and effective route.
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid
Step-by-Step Methodology:
-
Dissolve the purified alkylated product (e.g., from Protocol 2, 1.0 mmol) in a 4:1 mixture of THF and water (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (0.45 mL, ~4.0 mmol) followed by aqueous LiOH (e.g., 1.0 M solution, 2.0 mL, 2.0 mmol).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL of water) and stir for 20 minutes at room temperature.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL) to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the (4R)-4-benzyl-1,3-oxazolidin-2-one.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate or dichloromethane (3 x 30 mL).
-
Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion
This compound and related Evans-type auxiliaries are foundational tools in modern asymmetric synthesis. Their predictable and high levels of stereocontrol, coupled with the reliability of the protocols and the ability to recover the auxiliary, make them exceptionally valuable for the construction of complex chiral molecules. The protocols detailed herein provide a robust framework for researchers and drug development professionals to generate key chiral intermediates, accelerating the discovery and development of new pharmaceutical agents.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]
-
4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl. ResearchGate. Available at: [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
evans enolate alkylation-hydrolysisx. University of California, Irvine. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. Available at: [Link]
-
Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Pseudoephedrine Amides in Asymmetric Synthesis. Harvard University. Available at: [Link]
Sources
Application Note: A Practical Guide to the N-Acylation of (4R)-4-benzyl-2-oxazolidinone
Abstract
This guide provides a detailed experimental protocol and theoretical background for the N-acylation of (4R)-4-benzyl-2-oxazolidinone, a foundational Evans chiral auxiliary. The N-acylation reaction is a critical gateway for a multitude of stereoselective transformations, including asymmetric alkylations and aldol additions. We will detail the widely utilized protocol involving deprotonation with n-butyllithium followed by quenching with an acyl chloride. This document emphasizes the causality behind key experimental steps, safety considerations for handling pyrophoric reagents, and procedural details to ensure high yield and purity, making it an essential resource for researchers in synthetic organic chemistry and drug development.
Introduction: The Central Role of Evans Auxiliaries
In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that temporarily attach to a substrate, direct a stereoselective reaction, and are subsequently cleaved to yield an enantiomerically enriched product. The oxazolidinones, popularized by David A. Evans, are among the most reliable and versatile classes of chiral auxiliaries.[1][2]
The (4R)-4-benzyl-2-oxazolidinone is derived from the readily available (R)-phenylalaninol and serves as a cornerstone of this class.[3] Its rigid structure and the sterically demanding benzyl group effectively shield one face of the derived enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. The initial N-acylation of the oxazolidinone is the crucial first step that installs the prochiral substrate onto the auxiliary, setting the stage for subsequent stereocontrol.
Reaction Mechanism: Pathway to the N-Acyl Imide
The N-acylation process is a two-step sequence involving deprotonation followed by nucleophilic acyl substitution.
-
Deprotonation: The reaction is initiated by treating the (4R)-4-benzyl-2-oxazolidinone with a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is commonly employed for this purpose. The butyl anion abstracts the acidic proton from the nitrogen atom of the oxazolidinone (pKa ≈ 12.8), generating a lithium amide (lithium oxazolidinide) intermediate and butane as a byproduct. This step is highly favorable and essentially irreversible.
-
Nucleophilic Acyl Substitution: The resulting lithium amide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of an acylating agent, such as propionyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable N-acyl oxazolidinone (an imide). The lithium chloride salt precipitates or remains in solution as a byproduct.
This classic method ensures a clean and high-yielding conversion to the desired product, provided that anhydrous and anaerobic conditions are meticulously maintained.
Reagents and Materials
Proper preparation and handling of reagents are critical for success and safety. All reagents should be of high purity, and solvents must be anhydrous.
| Reagent | Formula | MW ( g/mol ) | Physical State | Key Role & Hazards |
| (4R)-4-benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | White crystalline solid[4][5] | Chiral Auxiliary: The core scaffold for asymmetric induction. Hazards: Causes eye and skin irritation.[4] |
| Propionyl Chloride | C₃H₅ClO | 92.52 | Colorless liquid | Acylating Agent: Provides the acyl group. Hazards: Highly flammable, corrosive, toxic if inhaled. Reacts violently with water.[6][7] |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Yellowish solution in hexanes | Base: Deprotonates the oxazolidinone. Hazards: Pyrophoric (ignites spontaneously in air), water-reactive, corrosive.[8][9] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Colorless liquid | Solvent: Apolar aprotic solvent that dissolves reagents and stabilizes intermediates.[2] Hazards: Highly flammable. Can form explosive peroxides. |
| Sat. aq. Ammonium Chloride | NH₄Cl | 53.49 | Colorless aqueous solution | Quenching Agent: Neutralizes excess n-BuLi and protonates the lithium salt in a mildly acidic manner to prevent side reactions.[1][10] |
| Nitrogen or Argon Gas | N₂ or Ar | - | Inert gas | Inert Atmosphere: Prevents reaction of n-BuLi with atmospheric oxygen and moisture.[11] |
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from initial setup to the final purified product.
Caption: Workflow for the N-acylation of (4R)-4-benzyl-2-oxazolidinone.
Detailed Step-by-Step Protocol
Safety First: This procedure involves a pyrophoric reagent (n-BuLi). It MUST be performed in a certified chemical fume hood under an inert atmosphere. A flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (e.g., nitrile) are mandatory.[12][13] Do not work alone. Have a Class D fire extinguisher (for combustible metals) or powdered lime readily accessible.[14][15]
5.1. Apparatus Setup
-
Place a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other neck in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware hot while flushing with a steady stream of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Causality: Rigorous exclusion of atmospheric moisture is essential, as n-BuLi reacts violently with water.[14] Oven-drying removes adsorbed water from the glass surfaces.
-
5.2. Reaction Execution
-
To the cooled flask, add (4R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Using a syringe, add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) to dissolve the solid.
-
Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.
-
Causality: Low temperature is critical to control the exothermic deprotonation and prevent potential side reactions or degradation of the reagents.
-
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe over 10 minutes. A slight color change may be observed. Stir the resulting solution for 30 minutes at -78 °C.
-
Causality: Slow addition prevents a dangerous temperature spike. A slight excess of n-BuLi ensures complete deprotonation of the auxiliary.
-
-
Add propionyl chloride (1.1 eq) dropwise via syringe. A white precipitate (LiCl) will likely form.
-
Stir the reaction mixture at -78 °C for 30 minutes, then transfer the flask to an ice/water bath and stir at 0 °C for an additional 1 hour.
5.3. Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine (saturated aqueous NaCl).
-
Causality: These washes remove inorganic salts and neutralize any remaining acidic or basic residues.
-
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Conclusion
The N-acylation of (4R)-4-benzyl-2-oxazolidinone via deprotonation with n-butyllithium is a robust and fundamental transformation in modern asymmetric synthesis. By understanding the mechanistic principles and adhering strictly to anhydrous, anaerobic, and low-temperature conditions, researchers can reliably prepare these valuable chiral building blocks in high yield. The protocol described herein, with its emphasis on both procedural detail and the rationale behind each step, provides a solid foundation for professionals engaged in the synthesis of complex, enantiomerically pure molecules.
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(51), 9369-9372.
- Gage, J. R. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Paton, R. S., & Goodman, J. M. (2007). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 5(18), 3033-3039.
-
PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Gelest, Inc. (2016). n-BUTYLLITHIUM, 2.5M in hexane Safety Data Sheet. Retrieved from [Link]
- Ho, G. J., & Mathre, D. J. (1995). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 60(8), 2271–2273.
-
Westlab. (2023). Exploring Ammonium Chloride Uses and Applications. Retrieved from [Link]
-
The UC Center for Laboratory Safety. (2012). Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
- Li, B. (2018). Standard Operating Procedure: ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). n-Butyllithium, 2.5M in hexane Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2024). Propionyl chloride Safety Data Sheet. Retrieved from [Link]
-
EMD Millipore. (n.d.). DriSolv Tetrahydrofuran, Anhydrous. Retrieved from [Link]
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Application Notes and Protocols for the Purification of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Derivatives
Introduction: The Central Role of Evans Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries are powerful tools that enable chemists to control the stereochemical outcome of reactions, and among these, the oxazolidinones developed by David A. Evans stand as a cornerstone of asymmetric synthesis.[1][2] These auxiliaries, such as (4R)-4-Benzyl-1,3-oxazolidin-2-one, are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. The subsequent acylation, for instance with phenylacetyl chloride to form (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, sets the stage for highly diastereoselective transformations like aldol additions and alkylations.[3][4]
A typical synthetic workflow involving a chiral auxiliary comprises three critical stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the cleavage and removal of the auxiliary to yield the desired enantiomerically enriched product.[1] The success of this entire sequence hinges on the ability to effectively purify the diastereomeric products formed in the key bond-forming step. As diastereomers possess different physical and chemical properties, their separation is achievable through standard laboratory techniques.[5]
This comprehensive guide provides detailed application notes and protocols for the purification of derivatives of this compound, focusing on the most commonly employed and effective techniques: recrystallization, flash column chromatography, and high-performance liquid chromatography (HPLC). The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and optimize these methods for their specific derivatives.
Purification by Recrystallization: Harnessing Differential Solubility
Recrystallization is a powerful and often preferred method for the purification of solid compounds, offering the potential for high purity and scalability. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[6] For the diastereomeric products of reactions involving this compound, recrystallization can be a highly effective method of separation, provided a suitable solvent is identified.
The Causality of Solvent Selection
The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[6] Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures. Common solvent systems for N-acyloxazolidinones include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[7][8][9] The choice of solvent is guided by the polarity of the specific derivative.
Protocol for Solvent Screening
A systematic approach to solvent screening is crucial for successful recrystallization.
-
Initial Solubility Tests: In separate small test tubes, add approximately 20-30 mg of the crude product.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.[6]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes. The formation of a significant amount of crystalline precipitate indicates a promising solvent.[6]
-
Solvent Pair Screening: If no single solvent is ideal, a mixed solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[9] Common pairs include ethanol-water and ethyl acetate-hexane.
Detailed Recrystallization Protocol
This protocol provides a general framework for the recrystallization of a diastereomeric mixture.
-
Materials:
-
Crude this compound derivative
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes to allow the charcoal to adsorb the colored impurities.[10]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
-
Validation: The purity of the recrystallized material should be assessed by Thin Layer Chromatography (TLC), melting point analysis, and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot on the TLC plate are indicative of high purity.
Flash Column Chromatography: Separation Based on Polarity
Flash column chromatography is a rapid and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[11] For derivatives of this compound, this method is particularly useful for separating diastereomers and removing unreacted starting materials or non-polar byproducts.
The Rationale Behind Solvent System Selection
The key to a successful flash column separation is the selection of an appropriate solvent system (eluent). This is typically achieved by preliminary analysis using Thin Layer Chromatography (TLC). The ideal eluent will provide a good separation of the desired compound from its impurities, with the target compound having an Rf value between 0.2 and 0.4.[12] A common and versatile solvent system for N-acyloxazolidinones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[11][13] For a typical this compound derivative, a starting point for TLC analysis could be a 3:1 mixture of hexanes:ethyl acetate.[11]
Workflow for Method Development
Caption: Workflow for Flash Chromatography Purification.
Detailed Flash Column Chromatography Protocol
-
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Sand
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
-
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 4:1, 3:1, 2:1) to find a system that gives good separation and an Rf of ~0.3 for the desired product.[12]
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure using a pump or a nitrogen line to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Validation: Assess the purity of the isolated product by TLC, HPLC, and NMR spectroscopy. The absence of impurity spots on the TLC plate and clean NMR spectra are indicators of successful purification.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is a highly efficient separation technique that offers superior resolution compared to flash column chromatography. It is particularly valuable for the separation of closely related diastereomers that may be difficult to resolve by other means.[14][15] Both normal-phase HPLC on a silica gel column and chiral HPLC using a chiral stationary phase (CSP) can be employed.[15][16]
Choosing the Right HPLC Mode
-
Normal-Phase HPLC: For the separation of diastereomers, a standard silica or diol-based column can be very effective.[15] The separation mechanism is similar to that of flash chromatography, relying on differences in polarity.
-
Chiral HPLC: Chiral stationary phases are designed to interact differently with enantiomers, but they can also be highly effective for separating diastereomers.[16] This is often the method of choice when diastereomers have very similar polarities.
Workflow for HPLC Method Development
Caption: Workflow for Preparative HPLC Purification.
General Protocol for Preparative HPLC
-
Materials:
-
Crude or partially purified product mixture
-
HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)
-
Appropriate HPLC column (e.g., silica, or a chiral column like Chiralpak® or Chiralcel®)
-
Preparative HPLC system with a fraction collector
-
-
Procedure:
-
Analytical Method Development: Develop a separation method on an analytical scale first to conserve material. Screen different mobile phase compositions (e.g., varying ratios of hexanes/isopropanol) to achieve baseline separation of the diastereomers.
-
Scale-Up: Once a suitable analytical method is established, scale it up for preparative HPLC. Adjust the flow rate and sample loading according to the dimensions of the preparative column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration that avoids overloading the column. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative column and run the separation using the optimized method.
-
Fraction Collection: Use the detector signal (typically UV) to trigger the fraction collector to collect the peaks corresponding to the individual diastereomers.
-
Product Isolation: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
-
-
Validation: The purity of each isolated diastereomer should be confirmed by analytical HPLC, showing a single peak. The stereochemical integrity should be verified by NMR spectroscopy and, if possible, by comparison to known analytical data or through X-ray crystallography of a suitable derivative.
Summary of Purification Techniques and Key Parameters
| Technique | Principle of Separation | Key Parameters to Optimize | Typical Throughput |
| Recrystallization | Differential solubility | Solvent/solvent pair, cooling rate | High |
| Flash Chromatography | Differential adsorption | Stationary phase, eluent composition | Medium to High |
| HPLC | High-resolution differential partitioning | Column type, mobile phase, flow rate | Low to Medium |
Troubleshooting and Optimization
-
Problem: Oiling out during recrystallization.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be too supersaturated.
-
Solution: Use a lower boiling point solvent, or a larger volume of solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
-
Problem: Poor separation in flash chromatography (overlapping bands).
-
Cause: The eluent may be too polar, or the column may be overloaded.
-
Solution: Decrease the polarity of the eluent (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate mixture).[17] Use a larger column or load less sample.
-
-
Problem: Co-elution of diastereomers in HPLC.
-
Cause: Insufficient selectivity of the stationary or mobile phase.
-
Solution: For normal-phase HPLC, try a different solvent system or a different type of column (e.g., diol). For chiral HPLC, screen different chiral stationary phases and mobile phase modifiers.
-
Conclusion
The purification of derivatives of this compound is a critical step in the application of Evans' chiral auxiliary methodology. The choice of purification technique—recrystallization, flash column chromatography, or HPLC—will depend on the specific properties of the derivative, the nature of the impurities, and the scale of the reaction. By systematically applying the principles and protocols outlined in this guide, researchers can effectively isolate their target compounds with high purity, paving the way for the successful synthesis of complex chiral molecules.
References
-
Gomez-Martinez, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 29(2), 31-44. Available at: [Link]
-
Evans Aldol Reaction. (2024, March 26). YouTube. Available at: [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ghorai, M. K., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(94), 52216-52243. Available at: [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]
-
Testing Solvents for Crystallization. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
-
Separation Theory. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
-
Recrystallization 2. (n.d.). University of Massachusetts. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Sarnikar, S., et al. (2023). Total Synthesis of Chondrochloren A. Organic Letters, 25(30), 5595-5599. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]
-
Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. Available at: [Link]
-
TLC Chromatography Question. (2012, January 22). Student Doctor Network Forums. Available at: [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). ScienceDirect. Available at: [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. Available at: [Link]
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Available at: [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Available at: [Link]
-
(4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2010, August). ResearchGate. Available at: [Link]
-
Flash Optimization. (n.d.). Brian H. Northrop. Available at: [Link]
-
Recrystallization. (n.d.). Vrije Universiteit Brussel. Available at: [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Saddleback College. Available at: [Link]
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- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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Troubleshooting & Optimization
How to improve diastereoselectivity in Evans aldol reactions
An in-depth guide to mastering stereocontrol in the Evans aldol reaction, designed for chemistry professionals.
Technical Support Center: Evans Aldol Reaction
Welcome to the technical support center for the Evans Aldol Reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its reliability and high stereoselectivity.[1] However, achieving optimal results requires a nuanced understanding of the factors that govern its stereochemical outcome. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a clear path to a solution.
Q1: My diastereomeric ratio (dr) is low. What are the common causes and how can I improve it?
A low diastereomeric ratio is one of the most common issues and typically points to a problem in the formation or stability of the key transition state. Let's break down the likely culprits.
Causality: The high diastereoselectivity of the Evans aldol reaction stems from a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][3] This model requires the selective formation of the (Z)-enolate, which then chelates to a boron atom along with the incoming aldehyde. Any deviation from this specific pathway will erode stereoselectivity.
Troubleshooting Steps:
-
Incomplete or Incorrect Enolate Geometry: The formation of the (Z)-enolate is paramount for achieving high syn-selectivity. The standard protocol of using a dialkylboron triflate (e.g., Bu₂BOTf) with a hindered amine base (e.g., diisopropylethylamine, DIPEA) is specifically designed to favor the (Z)-enolate.
-
Check Your Reagents: Ensure your boron triflate and amine base are of high purity and freshly distilled or titrated. Bu₂BOTf can degrade upon storage. The amine base must be sufficiently hindered to act as a proton shuttle without competing as a nucleophile.
-
Reaction Conditions: Enolate formation should be carried out at a low temperature (typically 0 °C or -78 °C) to ensure kinetic control.[4] Allowing the reaction to warm prematurely can lead to enolate equilibration or side reactions.
-
-
Suboptimal Lewis Acid: Boron is highly effective because it has a short bond length and high Lewis acidity, leading to a tight, compact, and well-defined transition state.[5] Using a different metal can lead to a less organized transition state.
-
Stick with Boron: For the classic "Evans syn" product, dibutylboron triflate or 9-BBN-OTf are the most reliable choices.
-
-
Temperature Control: The entire sequence—enolate formation, aldehyde addition, and reaction—must be conducted at low temperatures (-78 °C is common for the addition step) to prevent the retro-aldol reaction or competing, less-organized transition states from becoming significant.[4] The reaction is under kinetic control.
-
Order of Addition: Always pre-form the boron enolate completely before adding the aldehyde.[4] Adding all reagents at once can lead to a complex mixture of reactions, including direct Lewis acid activation of the aldehyde, which can catalyze a background, non-selective reaction.
Q2: I'm observing the "non-Evans" syn-diastereomer. Why is this happening and how can I favor the "Evans" syn product?
Observing the opposite diastereomer is a clear sign that the facial selectivity of the enolate attack has been reversed. This is almost always due to the choice of Lewis acid.
Causality: The "Evans syn" product arises from a non-chelated transition state where the auxiliary's carbonyl group points away from the boron center to minimize dipole-dipole repulsion.[1] This orientation forces the auxiliary's substituent (e.g., isopropyl or benzyl) to shield one face of the enolate. However, if a strongly chelating Lewis acid like titanium(IV) chloride (TiCl₄) is used, a different transition state can form.[6] In this chelated model, the titanium coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen. This flips the conformation of the auxiliary, exposing the opposite face of the enolate to the aldehyde and resulting in the "non-Evans syn" product.[6]
Solution:
-
To obtain the "Evans syn" product: Use a non-chelating Lewis acid system. The standard Bu₂BOTf / DIPEA protocol is the gold standard for this transformation.[1]
-
To obtain the "non-Evans syn" product: Intentionally use a chelating Lewis acid like TiCl₄. Note that this reaction often requires careful optimization of the base and solvent.[6]
| Lewis Acid | Predominant Transition State | Resulting Diastereomer |
| Bu₂BOTf | Non-chelated Zimmerman-Traxler | "Evans syn" |
| TiCl₄ | Chelated Zimmerman-Traxler | "non-Evans syn" |
| Sn(OTf)₂ | Can vary; chelation possible | Often gives "non-Evans syn" |
| MgBr₂ | Chelation-controlled | Can favor "non-Evans syn" |
Q3: The reaction yield is poor, even though the diastereoselectivity is acceptable. What should I check?
Poor yield in the face of good selectivity suggests that while the desired reaction pathway is dominant, the overall conversion is low.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The boron enolates are highly sensitive to water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be rigorously dried over an appropriate drying agent.
-
Reagent Stoichiometry and Purity:
-
Use a slight excess (1.1–1.2 equivalents) of both the boron triflate and the amine base relative to the N-acyloxazolidinone to ensure complete enolate formation.
-
Use a slight excess (1.2–1.5 equivalents) of the aldehyde to drive the reaction to completion.
-
Verify the concentration of organolithium reagents (like BuLi if used for other purposes) or the purity of commercial reagents.
-
-
Reaction Time and Temperature: While low temperature is crucial for selectivity, the reaction must be allowed to proceed for a sufficient time to ensure completion. Monitor the reaction by TLC. If the reaction is sluggish at -78 °C, it can often be slowly warmed to -20 °C or 0 °C after the initial addition.
-
Workup Procedure: The standard workup involves quenching with a pH 7 buffer and then adding a mixture of methanol and hydrogen peroxide to break down the boron complexes. An improper workup can lead to product loss during extraction.
Q4: I'm performing an acetate aldol reaction and getting poor selectivity. Is this expected?
Yes, unfortunately, poor selectivity in acetate aldol reactions using the standard Evans auxiliary is a well-documented limitation of the methodology.[7]
Causality: The high fidelity of the propionate aldol reaction relies on a key steric interaction in the Zimmerman-Traxler transition state: the α-methyl group on the enolate is forced into an equatorial position on the chair-like ring.[7] This locks the conformation. In an acetate aldol, this α-substituent is a hydrogen, which is too small to provide a significant steric bias. Consequently, the energy difference between the two competing diastereomeric transition states is minimal, leading to a nearly 1:1 mixture of products.[7]
Solutions & Alternatives:
-
Crimmins' Modification: For acetate aldols, consider using the thiazolidinethione auxiliary developed by Crimmins. This system can provide high levels of diastereoselectivity for acetate aldol additions.[4]
-
Alternative Methodologies: If the Evans-type approach is not required, consider other methods for asymmetric acetate aldols, such as those using chiral Lewis acids or substrate-controlled additions to chiral aldehydes.
Frequently Asked Questions (FAQs)
Q1: How does the Evans chiral auxiliary control stereoselectivity?
The control originates from the rigid, predictable geometry of the boron-mediated Zimmerman-Traxler transition state.[3]
-
Formation of a (Z)-Enolate: "Soft enolization" with Bu₂BOTf and a hindered base selectively generates the (Z)-enolate.[2]
-
Chelated Six-Membered Ring: The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a stable six-membered, chair-like ring.[8]
-
Steric Shielding: The substituent on the chiral auxiliary (e.g., the isopropyl group from valinol) is forced into a pseudo-equatorial position to avoid steric clashes. In the favored transition state, the auxiliary's carbonyl dipole is oriented opposite to the enolate's C-O dipole.[1] This conformation effectively blocks one face of the planar enolate.
-
Facial-Selective Attack: The aldehyde is forced to approach the enolate from the unshielded face, leading to the formation of a single major diastereomer. The aldehyde's substituent (R group) also preferentially occupies an equatorial position to minimize 1,3-diaxial interactions.[8]
Q2: How do I choose the correct chiral auxiliary for my desired product stereochemistry?
The absolute stereochemistry of the two newly formed chiral centers is directly determined by the chirality of the auxiliary. The two most common auxiliaries are derived from (S)-valine and (R)-phenylalanine.
-
To get the (2'R, 3'S)-syn-aldol product , use the (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone .
-
To get the (2'S, 3'R)-syn-aldol product , use the (S)-4-isopropyl-2-oxazolidinone derived from L-valinol.
Always draw out the transition state for your specific combination of auxiliary and aldehyde to confirm the expected outcome.
Q3: What is the role of the boron Lewis acid (e.g., Bu₂BOTf) and the tertiary amine base (e.g., DIPEA)?
They work in concert to generate the required (Z)-boron enolate under mild ("soft enolization") conditions.[8]
-
Dibutylboron Triflate (Bu₂BOTf): This is the Lewis acid. It coordinates to the carbonyl oxygen of the N-acyl imide, making the α-protons significantly more acidic.
-
Diisopropylethylamine (DIPEA): This is a bulky, non-nucleophilic base. It is strong enough to deprotonate the activated α-position but sterically hindered enough that it does not add to the carbonyl or displace the triflate. It acts as a proton shuttle to form the enolate.
This combination is crucial for selectively forming the (Z)-enolate, which is the geometric precursor to the syn-aldol product.[2]
Q4: Can I use other Lewis acids besides boron triflates? How will that affect the outcome?
Yes, but the outcome can change dramatically. As discussed in Troubleshooting Q2, the choice of Lewis acid is a primary determinant of stereoselectivity.
-
Boron (Bu₂BOTf, 9-BBN-OTf): Forms a tight, non-chelated transition state, reliably giving the "Evans syn" product.[1]
-
Titanium (TiCl₄): A strong chelating agent. It can coordinate to the auxiliary's carbonyl, reversing facial selectivity to give the "non-Evans syn" product.[6]
-
Tin (SnCl₄), Magnesium (MgBr₂): Also capable of chelation, often leading to the "non-Evans syn" or a mixture of diastereomers depending on the substrate and conditions.[9]
The choice of Lewis acid is a powerful tool to access different diastereomers of the aldol product from the same starting materials.[1]
Q5: What is the standard procedure for removing the chiral auxiliary after the reaction?
Once the desired stereocenters are set, the chiral auxiliary can be cleaved to reveal different functional groups. The cleaved auxiliary can often be recovered and recycled.[1] Common cleavage methods include:
-
To form the Carboxylic Acid: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
To form the Alcohol: Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).
-
To form the Ester: Sodium alkoxide (e.g., NaOMe) in the corresponding alcohol.
-
To form the Amide (Weinreb Amide): Treatment with Me(MeO)NH·HCl and a Grignard reagent like i-PrMgCl.
Appendices
Appendix A: Detailed Experimental Protocol
General Procedure for a High-Selectivity Evans syn-Aldol Reaction
-
Preparation: Under an argon atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Add dibutylboron triflate (1.1 eq) dropwise over 5 minutes. Then, add diisopropylethylamine (1.2 eq) dropwise over 5 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C and stir for an additional 1 hour. Monitor reaction progress by TLC.
-
Workup: Quench the reaction by adding 1:1 mixture of saturated aqueous NH₄Cl and pH 7 phosphate buffer. Add methanol, followed by a 30% aqueous solution of hydrogen peroxide (carefully, exothermic). Stir vigorously for 1 hour at room temperature.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Appendix B: Visual Guides (Graphviz)
Caption: The Zimmerman-Traxler model explains the high syn-selectivity.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
References
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
- Evans Aldol Reaction.Alfa Chemistry.
- Evans Aldol Reaction. (2014).
- The Selective Aldol Reaction. (2002). Macmillan Group Meeting.
- Direct Aldol Reactions.Science of Synthesis.
- Diastereoselectivity in Aldol condens
- Solving Anti Aldol Reaction Issues. (2024). YouTube.
- Diastereoselection in Lewis-Acid-Medi
- Chiral auxiliary.Wikipedia.
- Aldol reaction. (2017). Organic Chemistry Portal.
- Why does acetate aldol with Evans auxiliary give almost no diastereoselectivity? (2015). Chemistry Stack Exchange.
- Zimmerman Traxler Model.Myers Research Group, Harvard University.
- The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (2025).
- Diastereoselection in Aldol Reactions.Organic Chemistry - Pharmacy 180.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). Journal of the American Chemical Society.
- The aldol reaction. (2020). Chemistry LibreTexts.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol reaction [chemistrynewlight.blogspot.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Navigating the Labyrinth: A Technical Support Guide to Chiral Auxiliary Byproduct Removal
Welcome to our comprehensive technical support center dedicated to the critical yet often challenging final step in chiral auxiliary-mediated synthesis: the efficient removal of the auxiliary and its byproducts. This guide is designed for researchers, scientists, and drug development professionals who seek not just protocols, but a deeper understanding of the principles governing successful purification. Here, we combine established methodologies with field-proven insights to empower you to navigate the complexities of your post-reaction workup with confidence.
The Challenge: More Than Just Cleavage
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in a reaction. However, the success of this approach hinges on the ability to cleanly cleave the auxiliary and, crucially, to remove it and any resulting byproducts from the desired enantiomerically enriched product. Incomplete removal can lead to downstream complications, including inaccurate biological assays and difficulties in crystallization, while harsh cleavage conditions can jeopardize the stereochemical integrity of your newly created chiral center. This guide provides a systematic approach to tackling these challenges head-on.
Troubleshooting Guide: A-Q&A Approach to Common Purification Hurdles
This section is structured to address the specific problems you may encounter during your experimental work.
Q1: My NMR shows incomplete removal of the Evans' oxazolidinone auxiliary after LiOH/H₂O₂ cleavage. What should I do?
A1: Incomplete cleavage of Evans' auxiliaries is a common issue. Here’s a systematic troubleshooting approach:
-
Revisit the Reaction Conditions: The hydroperoxide anion (OOH⁻) is the active nucleophile, and its formation is pH-dependent. Ensure you are using a sufficient excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). A common side reaction is the hydrolysis of the endocyclic carbamate, which consumes hydroxide and can lead to the formation of an undesired hydroxyamide byproduct.[1][2]
-
Increase Reaction Time or Temperature: Some sterically hindered substrates require longer reaction times or slightly elevated temperatures to achieve complete cleavage. Monitor the reaction by TLC or LC-MS to avoid potential degradation of your product.
-
Alternative Cleavage Reagents: If the standard LiOH/H₂O₂ protocol is ineffective, consider alternative reagents. For example, lithium benzyloxide (LiOBn) or lithium thiobenzyl (LiSBn) can be effective for more stubborn substrates.[2]
Q2: I'm observing significant formation of a hydroxyamide byproduct during the cleavage of my Evans' auxiliary. How can I minimize this?
A2: The formation of the hydroxyamide byproduct arises from the competitive attack of the hydroxide ion on the carbamate carbonyl of the oxazolidinone ring.[1][2] To favor the desired cleavage of the exocyclic amide bond:
-
Maintain a Low Temperature: The reaction is typically run at 0°C. Lowering the temperature further (e.g., to -20°C) can sometimes improve the selectivity of the hydroperoxide attack.
-
Optimize Reagent Stoichiometry: A careful titration of the LiOH and H₂O₂ equivalents can help to find the sweet spot that maximizes the rate of the desired cleavage while minimizing the side reaction.
-
Consider a Different Auxiliary: If byproduct formation remains a significant issue, it may be worth exploring other chiral auxiliaries that are cleaved under different, non-hydrolytic conditions.
Q3: I suspect racemization of my product during the cleavage of a pseudoephedrine amide auxiliary. How can I confirm this and prevent it?
A3: Racemization is a critical concern, as it undermines the entire purpose of using a chiral auxiliary.
-
Confirmation of Racemization: The most direct way to confirm racemization is to use a chiral analytical technique, such as chiral HPLC or chiral SFC, to determine the enantiomeric excess (ee) of your product.
-
Preventative Measures:
-
Milder Cleavage Conditions: For substrates prone to epimerization under acidic or basic conditions, milder methods are necessary. For instance, using tetrabutylammonium hydroxide (n-Bu₄NOH) under basic conditions can be a gentler alternative to strong mineral acids or bases.[3]
-
Mechanism of Racemization: Racemization often proceeds through the formation of an enolate or enol intermediate. Understanding the mechanism of your specific cleavage reaction is key. For amide hydrolysis, protonation of the carbonyl oxygen under acidic conditions, or deprotonation of the alpha-proton under basic conditions, can facilitate racemization.[1][4][5] Avoiding prolonged exposure to harsh pH and high temperatures is crucial.
-
Frequently Asked Questions (FAQs)
What are the most common byproducts I should expect when removing different types of chiral auxiliaries?
The byproducts are dictated by the structure of the auxiliary and the cleavage method. Here's a summary of what to expect for some common auxiliaries:
| Chiral Auxiliary | Cleavage Method(s) | Common Byproduct(s) |
| Evans' Oxazolidinones | LiOH/H₂O₂ | The recovered chiral auxiliary (an amino alcohol), hydroxyamide |
| Oppolzer's Camphorsultam | LiAlH₄, Hydrolysis (e.g., TBAH/H₂O₂) | The recovered camphorsultam |
| Pseudoephedrine Amides | Acid or Base Hydrolysis, Reductive Cleavage | Pseudoephedrine, aminal (from reductive cleavage) |
| SAMP/RAMP Hydrazones | Ozonolysis, Oxidative Hydrolysis (e.g., SeO₂/H₂O₂), Acid Hydrolysis (e.g., oxalic acid) | Recovered SAMP or RAMP, diazene (from oxidative cleavage) |
How do I choose the best purification strategy for my product and the auxiliary byproducts?
The optimal purification strategy depends on the physicochemical properties of your product and the byproducts. The following decision tree provides a general guideline:
Caption: Decision tree for selecting a purification strategy.
In-Depth Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is particularly useful when your product and the auxiliary byproduct have different acidic or basic properties. A classic example is the separation of a neutral or acidic product from a basic amino alcohol-derived auxiliary.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic auxiliary byproduct, rendering it water-soluble and partitioning it into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acidic wash if necessary, monitoring the pH of the aqueous layer to ensure it remains acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Causality Behind the Choices: The key to a successful acid-base extraction is the significant difference in the distribution coefficient of a compound in its neutral versus its ionized form between an organic and an aqueous phase. By manipulating the pH of the aqueous phase, we can selectively ionize and "pull" the acidic or basic components out of the organic layer.
Protocol 2: Flash Column Chromatography
When there isn't a significant pKa difference, but there is a difference in polarity, flash column chromatography is the workhorse of purification.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the byproducts. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a column with silica gel, ensuring a level bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Flash Chromatography:
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system; column overloading. | Re-optimize the solvent system using TLC; reduce the amount of sample loaded onto the column. |
| Streaking on TLC | Sample is too concentrated; presence of acidic or basic compounds. | Dilute the spotting solution; add a small amount of acetic acid or triethylamine to the eluent. |
| Cracked Column Bed | Improper packing; running the column dry. | Repack the column carefully; never let the solvent level drop below the top of the silica gel. |
Protocol 3: Recrystallization
For solid products, recrystallization can be a highly effective method for achieving high purity.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The byproducts should either be very soluble or insoluble in this solvent at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Solution is not saturated; supersaturation. | Evaporate some of the solvent; scratch the inside of the flask with a glass rod; add a seed crystal. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; impurities are present. | Use a lower-boiling solvent; try a different solvent system. |
| Low Recovery | Too much solvent was used; crystals are too soluble in the cold solvent. | Evaporate some solvent and re-cool; use a less polar solvent for washing. |
Protocol 4: Scavenger Resins
Scavenger resins are functionalized polymers that react with and bind to specific types of molecules, allowing for their easy removal by filtration.[4]
Selection and Application Workflow:
Caption: Workflow for using scavenger resins.
Common Scavenger Resin Applications:
| Byproduct Functional Group | Scavenger Resin Functional Group |
| Primary/Secondary Amines | Isocyanate, Aldehyde |
| Carboxylic Acids | Amine (e.g., Tris(2-aminoethyl)amine) |
| Acid Chlorides | Amine |
| Isocyanates | Amine |
References
-
(-)-d-2,10-camphorsultam. Organic Syntheses. Available at: [Link].
-
Camphorsultam. Wikipedia. Available at: [Link].
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. Available at: [Link].
- Metal Scavenger User Guide. Biotage.
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link].
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link].
-
Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. Available at: [Link].
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link].
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access. Available at: [Link].
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. Available at: [Link].
- evans_pKa_table.pdf. Harvard University.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link].
-
Efficient Camphorsultam Removal Method. Scribd. Available at: [Link].
-
Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link].
- Resins Selection Guide. Sigma-Aldrich.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link].
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link].
-
(1S)-(-)-2,10-Camphorsultam. PubChem. Available at: [Link].
- Asymmetric-Synthesis. University of Cambridge.
- Metal Scavenger Guide. Sopachem.
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC. Available at: [Link].
-
Flash Column Chromatography Guide. MIT OpenCourseWare. Available at: [Link].
-
mechanism of amide hydrolysis. YouTube. Available at: [Link].
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. Available at: [Link].
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Royal Society of Chemistry. Available at: [Link].
-
Problems with Recrystallisations. University of York. Available at: [Link].
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link].
-
Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate. Available at: [Link].
-
Amide Bond Activation of Biological Molecules. PMC. Available at: [Link].
-
Chiral auxiliary. Wikipedia. Available at: [Link].
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available at: [Link].
-
Several Problems of Flash Column Chromatography. Hawach. Available at: [Link].
- Structure of camphor-derived chiral auxiliary and method for forming the same. Google Patents.
- Recrystalliz
-
Chromatography Troubleshooting. YouTube. Available at: [Link].
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare.
- Scavenger Resins. Amerigo Scientific.
- High-loading scavenger resins for combinatorial chemistry.
-
Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. Available at: [Link].
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link].
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link].
- Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries.
-
Evans Pka Table. Scribd. Available at: [Link].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Stereocontrol in Evans Auxiliary-Mediated Aldol Reactions
Welcome to the technical support center for stereocontrol in Evans auxiliary-mediated aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. We will explore the critical role of Lewis acids in dictating the stereochemical outcome of these powerful carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the Lewis acid in an Evans aldol reaction?
A1: The Lewis acid plays a dual role in the Evans aldol reaction. Firstly, it acts as a "soft" enolization agent in conjunction with a hindered amine base (e.g., diisopropylethylamine, DIPEA). This is often preferable to using strong, "hard" bases like LDA, especially in complex molecules with multiple functional groups, as it offers milder reaction conditions.[1] Secondly, and more critically for stereocontrol, the Lewis acid coordinates to the carbonyl groups of both the N-acyloxazolidinone and the incoming aldehyde. This coordination organizes the transition state into a rigid, chair-like conformation, which is the basis for the high diastereoselectivity of the reaction.[2][3]
Q2: How does the choice of Lewis acid influence the stereochemical outcome (syn vs. anti)?
A2: The choice of Lewis acid is a key determinant of the aldol adduct's stereochemistry. The conformation of the transition state, and therefore the resulting stereochemistry, is dependent on the coordination number and chelating ability of the Lewis acidic metal.[3] Boron-based Lewis acids, such as dibutylboron triflate (Bu₂BOTf), typically lead to the formation of syn-aldol products via a Zimmerman-Traxler transition state.[2][3][4] In contrast, other Lewis acids, like magnesium halides, can favor the formation of anti-aldol products.[5] This ability to access different stereoisomers by simply changing the Lewis acid is a powerful tool in asymmetric synthesis.[3]
Q3: What is the Zimmerman-Traxler model and how does it apply to Evans aldol reactions?
A3: The Zimmerman-Traxler model is a widely accepted model that predicts the stereochemical outcome of aldol reactions.[4] It postulates a six-membered, chair-like transition state where the metal enolate and the aldehyde are both coordinated to the Lewis acid.[2][3] In the case of the Evans auxiliary with a boron Lewis acid, the (Z)-enolate is formed, which then reacts with the aldehyde through this organized transition state to give the syn-aldol product. The high selectivity arises from minimizing steric interactions within this chair-like conformation.[2]
Troubleshooting Guide
Q1: I am observing low diastereoselectivity in my Evans aldol reaction. What are the possible causes and solutions?
A1: Low diastereoselectivity can stem from several factors:
-
Incomplete Enolization or Enolate Isomerization: Ensure that the enolization is complete before adding the aldehyde. Insufficient base or reaction time can lead to a mixture of enolates. For boron enolates, the use of Bu₂BOTf with DIPEA at low temperatures (-78 °C) is generally reliable for forming the (Z)-enolate.
-
Incorrect Lewis Acid or Stoichiometry: The choice and amount of Lewis acid are critical. For the classic "Evans-syn" product, Bu₂BOTf is the reagent of choice.[3] Using other Lewis acids like TiCl₄ can sometimes lead to a mixture of "Evans-syn" and "non-Evans-syn" products, depending on the reaction conditions.[6] Ensure the Lewis acid is of high purity and used in the correct stoichiometric amount.
-
Temperature Control: The reaction is highly sensitive to temperature. Both the enolization and the aldol addition steps should be carried out at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions or erosion of diastereoselectivity.
-
Substrate Effects: While the Evans auxiliary provides powerful stereocontrol, the substrates themselves can have an influence. For instance, achieving high diastereoselectivity in acetate aldol reactions is notoriously more challenging than in propionate aldol reactions due to the lack of a directing methyl group on the enolate.
Q2: My reaction is sluggish or gives a low yield. What can I do?
A2: Poor reactivity can be due to:
-
Inactive Lewis Acid: Lewis acids are sensitive to moisture. Ensure you are using a fresh bottle or a recently titrated solution.
-
Steric Hindrance: Highly sterically hindered aldehydes or N-acyl groups on the oxazolidinone can slow down the reaction. In such cases, a longer reaction time or a slight increase in temperature (e.g., from -78 °C to -40 °C) after the initial addition might be necessary, but be mindful that this could impact diastereoselectivity.
-
Poor Solubility: Ensure all reactants are fully dissolved at the reaction temperature. A change of solvent might be necessary, but this should be done with caution as the solvent can influence the reaction outcome.
Q3: I obtained the "non-Evans syn" or the anti-aldol product unexpectedly. Why did this happen?
A3: The formation of unexpected stereoisomers is almost always due to the choice of Lewis acid and reaction conditions:
-
"Non-Evans Syn" Product: Certain Lewis acids, particularly TiCl₄, can lead to the formation of the "non-Evans syn" product.[7][8] The stereochemical outcome with TiCl₄ can be highly dependent on the specific substrate, the base used, and the presence of additives.[6][9]
-
Anti-Aldol Product: The use of chelating Lewis acids like magnesium halides (e.g., MgBr₂·OEt₂) can favor the formation of anti-aldol products through a different transition state organization.[5]
Influence of Lewis Acid on Diastereoselectivity: A Comparative Overview
The choice of Lewis acid has a profound impact on the stereochemical outcome of the Evans aldol reaction. The following table summarizes the performance of some common Lewis acids.
| Lewis Acid | Typical Product | Diastereomeric Ratio (d.r.) | Comments |
| Bu₂BOTf | Evans syn | >95:5 | The standard for high syn-selectivity.[10] |
| Sn(OTf)₂ | Evans syn | Generally high | Can be used for catalytic asymmetric aldol additions.[10] |
| TiCl₄ | Evans syn or non-Evans syn | Variable | Outcome is highly dependent on conditions and additives.[6][11] |
| MgX₂ | anti | Variable | Favors the formation of anti-aldol products.[5] |
| BF₃·OEt₂ | Variable | Often lower | Can lead to decomposition with sensitive substrates.[10] |
Experimental Protocol: Diastereoselective syn-Aldol Reaction using Dibutylboron Triflate
This protocol is a general guideline for a typical Evans syn-aldol reaction.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Isobutyraldehyde
-
Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask.
-
Enolization: Cool the solution to -78 °C (acetone/dry ice bath). Add DIPEA (1.2 equiv) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv). Stir the resulting solution at -78 °C for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding methanol at 0 °C, followed by the addition of a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Visualizing Stereocontrol: Transition State Models
The stereochemical outcome of the Evans aldol reaction can be rationalized by considering the different transition state models for chelating and non-chelating Lewis acids.
Caption: Lewis acid-dependent transition states in the Evans aldol reaction.
References
- Evans, D. A., Fitch, D. M., Smith, T. E., & Cee, V. J. (2000). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 122(42), 10033–10046.
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). 001 Zimmerman Traxler. Harvard University. Retrieved from [Link]
-
Patel, M. (n.d.). New synthetic methods using the TiCl4-NR3 reagent system. Arkat USA. Retrieved from [Link]
- Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633.
-
University of Manchester. (n.d.). Introduction to Stereoselective Organic Synthesis. Retrieved from [Link]
- Funel, J.-A., & Abele, S. (2013). Highly stereoselective TiCl4-Catalyzed Evans-aldol and Et3Al-mediated Reformatsky reactions. Efficient accesses to optically active syn- or anti-alpha-trifluoromethyl-beta-hydroxy carboxylic acid derivatives. Organic & Biomolecular Chemistry, 11(34), 5616-5633.
-
Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube. [Link]
-
Casual Chemistry. (2024, September 12). Solving Anti Aldol Reaction Issues [Video]. YouTube. [Link]
- Evans, D. A., Downey, C. W., Shaw, J. T., & Tedrow, J. S. (2002). Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. Organic Letters, 4(7), 1127–1130.
- Reetz, M. T. (1987). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 26(6), 477–494.
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 5(29), 8886-8904.
- Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319–12330.
- Ito, H., Sato, A., & Taguchi, T. (2001). Highly stereoselective TiCl4-Catalyzed Evans-aldol and Et3Al-mediated Reformatsky reactions. Efficient accesses to optically active syn- or anti-α-trifluoromethyl-β-hydroxy carboxylic acid derivatives. Tetrahedron Letters, 42(49), 8699-8702.
-
Khan Academy. (n.d.). Drawing dot structures [Video]. Khan Academy. [Link]
-
Cognito. (2024, June 13). GCSE Chemistry - Ionic Bonding - Formation | Dot and Cross Diagrams (2026/27 exams) [Video]. YouTube. [Link]
- Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
-
The Chemistry Teacher. (2020, August 8). How to draw dot and cross diagrams for covalent bonding [Video]. YouTube. [Link]
- Evans, D. A., Allison, B. D., & Yang, M. G. (1999). Chelate-controlled carbonyl addition reactions. The exceptional chelating ability of dimethylaluminum chloride and diethylaluminum triflate. Tetrahedron Letters, 40(24), 4457-4460.
-
Chem Explore. (2023, March 10). Stereoselective Aldol Reaction| CSIR-NET GATE MSc [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, February 15). How To Draw Chemical Reactions In ChemDraw? [Video]. YouTube. [Link]
-
Chem 206. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
- Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly stereoselective TiCl4-mediated aldol reactions from (S)-2-benzyloxy-3-pentanone. Organic Letters, 9(16), 3017-3020.
-
Reddit. (n.d.). r/chemistry - TiCl4 in Imine condensations. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly stereoselective TiCl4-Catalyzed Evans-aldol and Et3Al-mediated Reformatsky reactions. Efficient accesses to optically active syn- or anti-alpha-trifluoromethyl-beta-hydroxy carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
Technical Support Center: Overcoming Purification Difficulties with N-acylated Oxazolidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acylated oxazolidinones. This guide is designed to provide practical, field-proven insights into overcoming the common and complex purification challenges encountered during the synthesis and application of these powerful chiral auxiliaries. Drawing from established protocols and the collective experience of synthetic chemists, this resource explains not only the "how" but also the "why" behind each technique, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of N-acylated oxazolidinones.
Q1: What is the most common method for purifying N-acylated oxazolidinones?
A1: The two most prevalent and effective methods are silica gel flash column chromatography and recrystallization.[1][2] Silica gel chromatography is excellent for separating the desired product from unreacted starting materials, reagents, and byproducts, especially when diastereomers are formed.[1][2] Recrystallization is a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found.
Q2: I've just finished my N-acylation reaction. What is a standard aqueous work-up procedure before purification?
A2: A typical work-up is designed to remove the majority of inorganic salts and water-soluble reagents. After quenching the reaction (e.g., with saturated aqueous NH₄Cl for reactions involving n-BuLi), the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane.[1] The organic layer is then washed sequentially with:
-
Water or Brine: To remove the bulk of water-soluble components.
-
Dilute Acid (e.g., 1M HCl): To remove basic impurities like DMAP or triethylamine.[3][4]
-
Saturated Aqueous NaHCO₃: To neutralize any remaining acid and remove acidic byproducts.[1] Finally, the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product for purification.
Q3: My N-acylated oxazolidinone appears unstable on the silica gel column. What could be happening?
A3: While generally stable, N-acylated oxazolidinones can sometimes undergo hydrolysis on silica gel, especially if the silica is acidic or if the compound is exposed to the stationary phase for an extended period. The slightly acidic nature of standard silica gel can catalyze the cleavage of the N-acyl bond. To mitigate this, you can use a deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine, ~0.5-1%) or work quickly to minimize the compound's residence time on the column.
Q4: How do I remove the chiral auxiliary after my desired reaction (e.g., alkylation, aldol)?
A4: The chiral auxiliary is typically removed by hydrolysis or reduction. The most common method for hydrolytic cleavage to the carboxylic acid is using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5] Reductive cleavage to the corresponding primary alcohol can be achieved using reagents like lithium borohydride (LiBH₄).[5]
Troubleshooting Guides
This section provides in-depth solutions to specific purification problems.
Guide 1: Issues with Silica Gel Chromatography
Problem: My diastereomers have very similar Rf values and are co-eluting.
This is a common challenge, especially after stereoselective reactions like the Evans aldol addition, where the resulting diastereomers may have very similar polarities.
Causality: The separation of diastereomers on silica gel depends on subtle differences in how their 3D structures interact with the stationary phase. If the chiral centers are remote from the main polar groups, the difference in interaction can be minimal, leading to poor separation.
Solutions:
-
Optimize the Solvent System:
-
Decrease Polarity: A lower polarity eluent (e.g., reducing the percentage of ethyl acetate in hexanes) will cause all compounds to have lower Rf values. Running the column with an Rf of 0.15-0.25 for the lower spot can often improve separation between closely running spots.
-
Change Solvent Selectivity: If simple polarity adjustments fail, change the nature of the solvents. Swapping hexane for an aromatic solvent like toluene can introduce different intermolecular interactions (π-stacking), which can significantly alter the relative retention of diastereomers, especially those containing aromatic rings.[6]
-
Use a Ternary System: Adding a third solvent in a small amount can sometimes fine-tune the separation. For example, adding a small amount of dichloromethane or ether to an ethyl acetate/hexane mixture can alter the selectivity.
-
-
Adjust Chromatographic Parameters:
-
Use a Longer Column: Increasing the length of the silica bed increases the number of theoretical plates, providing more opportunities for separation.
-
Reduce the Flow Rate: Running the column more slowly (i.e., "gravity column" instead of "flash") allows more time for equilibrium between the mobile and stationary phases, which can enhance the separation of closely related compounds.
-
-
Consider Alternative Chromatography Modes:
-
Reversed-Phase HPLC: For particularly challenging separations, preparative reversed-phase HPLC can be highly effective.[7] The separation mechanism is based on hydrophobicity rather than polarity, often resolving diastereomers that are inseparable on silica.
-
Supercritical Fluid Chromatography (SFC): SFC has also been shown to be effective for separating oxazolidinone diastereoisomers where liquid chromatography has failed.
-
Protocol: Optimizing Diastereomer Separation on Silica Gel
-
Initial Screening (TLC):
-
Spot your crude mixture on a TLC plate.
-
Test a standard eluent system (e.g., 20% Ethyl Acetate/Hexanes).
-
If spots are unresolved, prepare new TLC plates and test eluents where hexane is replaced by toluene (e.g., 20% Ethyl Acetate/Toluene).
-
Also, test systems with lower polarity (e.g., 10% Ethyl Acetate/Hexanes) to see if resolution improves at lower Rf values.
-
-
Column Preparation:
-
Once an optimal solvent system is identified from TLC, prepare a column. For difficult separations, use a higher ratio of silica to crude product (e.g., 100:1 instead of the usual 50:1) and a longer, narrower column.
-
-
Loading and Elution:
-
Load the sample concentrated onto a small amount of silica gel ("dry loading").
-
Run the column with the optimized eluent, collecting small fractions.
-
-
Analysis:
-
Analyze the collected fractions carefully by TLC to identify the pure separated diastereomers.
-
Guide 2: Removal of Stubborn Reagents & Byproducts
Problem: I see persistent impurities from my N-acylation reaction in my NMR spectrum after chromatography.
Reagents like DMAP, or byproducts from pivaloyl chloride or anhydrides, can sometimes co-elute with the product.
Causality: These impurities may have polarities similar to the desired product or may interact strongly with it, making them difficult to separate by chromatography alone. The key is to exploit their chemical reactivity in an aqueous work-up before chromatography.
Solutions & Protocols:
-
Removing DMAP (4-Dimethylaminopyridine):
-
Principle: DMAP is a base. An acidic wash will protonate the pyridine nitrogen, forming a water-soluble salt that partitions into the aqueous layer.[3][4]
-
Protocol: During the work-up, after diluting the reaction mixture with your extraction solvent (e.g., ethyl acetate), wash the organic layer 2-3 times with 1M HCl or 5% aqueous citric acid. Follow with a brine wash to remove residual acid.
-
-
Removing Pivalic Acid / Pivalic Anhydride:
-
Principle: Pivalic acid is a carboxylic acid. A basic wash will deprotonate it, forming a water-soluble carboxylate salt. Pivalic anhydride will be hydrolyzed to pivalic acid under these conditions and subsequently removed.
-
Protocol: During the work-up, wash the organic layer 2-3 times with saturated aqueous NaHCO₃ or 1M NaOH. The basic aqueous layer will extract the acidic byproduct. Follow with a brine wash.
-
-
Removing Boron Byproducts (from Evans Aldol Reactions):
-
Principle: The boron aldolate product is stable until deliberately cleaved. An oxidative work-up with hydrogen peroxide breaks the B-O and B-C bonds, generating boric acid and alcohols (e.g., cyclohexanol) which are water-soluble or can be removed under vacuum.
-
Protocol: Oxidative Work-up for Boron Removal
-
Cool the reaction mixture (typically in THF or Et₂O) to 0 °C.
-
Add a pH 7 phosphate buffer solution.
-
Slowly add methanol, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the internal temperature does not rise excessively.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. The boron byproducts will be removed in the aqueous washes.
-
-
Guide 3: Crystallization Difficulties
Problem: I can't get my N-acylated oxazolidinone to crystallize, or it "oils out."
Causality: Successful crystallization requires finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. If the compound is too soluble, it won't precipitate. If it's not soluble enough, it will "crash out" as an amorphous solid or oil, trapping impurities.
Solutions:
-
Systematic Solvent Screening:
-
Use small vials to test the solubility of ~10-20 mg of your compound in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, isopropanol, toluene).
-
Look for a single solvent where the compound is poorly soluble at room temperature but dissolves upon heating. This is an ideal single-solvent system.
-
If no single solvent works, find a "good" solvent (in which the compound is very soluble) and a "bad" solvent (in which it is very insoluble). The two solvents must be miscible. Common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, and Methanol/Water.
-
-
Troubleshooting Crystallization:
-
Crystallization is too fast (crashes out): The solution is supersaturated too quickly. Re-heat the flask to re-dissolve the solid and add a small amount (1-5% of the total volume) of the "good" solvent. Let it cool more slowly (e.g., leave it on the benchtop insulated with paper towels rather than putting it in an ice bath).
-
No crystals form: The solution is too dilute. Gently heat the flask and boil off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal from a previous batch is also highly effective.
-
Product "oils out": This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if impurities are depressing the melting point. Try using a lower-boiling solvent system. If it still oils out, you may need to re-purify the material by chromatography to remove the impurities that are inhibiting crystallization.
-
Data & Diagrams
Table 1: Common Purification Strategies for N-Acylated Oxazolidinones
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Co-eluting Diastereomers | Similar polarity and structure. | 1. Change eluent (e.g., Hexane -> Toluene).2. Use a longer column/slower flow rate.3. Attempt recrystallization.4. Use reversed-phase HPLC. |
| DMAP Contamination | Incomplete removal during work-up. | Wash organic phase with dilute acid (e.g., 1M HCl). |
| Acidic Byproduct Contamination | Incomplete removal during work-up. | Wash organic phase with base (e.g., sat. NaHCO₃). |
| Boron Contamination | Incomplete cleavage of boron aldolate. | Perform a buffered, oxidative work-up (H₂O₂/MeOH/pH 7 buffer). |
| Failure to Crystallize | Incorrect solvent, concentration, or purity. | Systematic solvent screening; concentrate solution; scratch flask; add seed crystal. |
| Product "Oils Out" | High impurity level; solution is too supersaturated. | Re-purify by chromatography; use less "bad" solvent; cool more slowly. |
| Product Degradation on Column | Acidic nature of silica gel. | Use deactivated silica (add Et₃N to eluent); minimize purification time. |
Diagram 1: Workflow for Troubleshooting Diastereomer Separation
Caption: Decision tree for separating challenging diastereomers.
Diagram 2: Logic for Reagent Removal During Work-Up
Caption: Standard aqueous work-up sequence for purification pre-treatment.
References
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Coster, M. J. (n.d.). Asymmetric aldol reaction using boron enolates. Griffith Research Online. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
- Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
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Organic Chemistry Tube. (2021). Boron Aldol Reaction. YouTube. Available at: [Link]
- Collum, D. B., et al. (2011). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society.
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ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture?. Available at: [Link]
- Welch, C. J. (1993). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column.
- Lee, E., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(10), 1649.
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Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
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ResearchGate. (2022). How do I separate two compound with a very similar Rf-Value?. Available at: [Link]
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Reddit. (2019). Separating 2 compounds with similar Rf?. r/chemistry. Available at: [Link]
- Google Patents. (n.d.). Method for separating pivalic acid from spent reaction mixture.
- Lee, E., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(10), 1649.
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ResearchGate. (2013). How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?. Available at: [Link]
- Pereira, J. M., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. Medicinal Chemistry Research, 30, 1243–1263.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Schindler, C. S., Forster, M., & Carreira, E. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4102–4105.
- Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(17), 10663–10671.
- Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.
- Anderson, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1496-1502.
-
Arkat USA, Inc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available at: [Link]
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Reddit. (2019). Separating 2 compounds with similar Rf?. r/chemistry. Available at: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]
- Google Patents. (n.d.). Process for separating pivalic acid from spent reaction mixtures.
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ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound.... Available at: [Link]
- Bode, J. W. (2019).
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ResearchGate. (2014). Is anyone familiar with the removal of DMAP?. Available at: [Link]
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Validation & Comparative
A Tale of Two Auxiliaries: (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one vs. Camphorsultam in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have long stood as reliable tools for the creation of enantiomerically pure compounds. Among the pantheon of these chiral directors, the Evans oxazolidinones and Oppolzer's camphorsultam have emerged as titans, each with a storied history of success in guiding the formation of complex stereochemical architectures. This guide offers a detailed comparison of a representative Evans auxiliary, (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, and the widely used camphorsultam, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal auxiliary for their synthetic endeavors.
Introduction to the Contenders
Evans Oxazolidinones , introduced by David A. Evans, are a class of chiral auxiliaries derived from readily available amino alcohols.[1] The specific subject of our focus, this compound, belongs to this family and has been extensively used in a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1] The stereodirecting power of the Evans auxiliary stems from the steric influence of the substituent at the C4 position, which effectively shields one face of the enolate derived from the acylated auxiliary.
Oppolzer's Camphorsultam , developed by Wolfgang Oppolzer, is a chiral auxiliary based on the naturally occurring camphor skeleton.[2] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereoselectivity in a range of reactions such as alkylations, aldol reactions, Michael additions, and cycloadditions.[1][2] Both enantiomers of camphorsultam are commercially available, offering access to both enantiomers of the desired product.
Mechanism of Stereocontrol: A Visual Deep Dive
The efficacy of a chiral auxiliary lies in its ability to predictably and efficiently control the stereochemical outcome of a reaction. The mechanisms by which Evans oxazolidinones and camphorsultam achieve this are distinct, yet both rely on the formation of a rigid, well-defined transition state.
The Evans Auxiliary: A Chelation-Controlled Approach
The stereoselectivity of reactions mediated by the this compound is generally explained by the formation of a chelated Z-enolate.[3] Deprotonation of the N-acyl group with a suitable base, such as LDA or NaHMDS, leads to the formation of a lithium or sodium enolate. The metal cation then coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid six-membered chelate. This chelation, combined with the inherent preference for the Z-enolate geometry, forces the benzyl group at the C4 position to adopt a pseudo-axial orientation, effectively blocking the si face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered re face, leading to the formation of a single diastereomer.
Figure 1: Stereocontrol model for the Evans oxazolidinone auxiliary.
Camphorsultam: Rigidity and Bidentate Chelation
The stereodirecting influence of camphorsultam is attributed to its rigid bicyclic framework and the potential for bidentate chelation.[2] Upon formation of the enolate, the metal cation can coordinate to both the enolate oxygen and one of the sulfonyl oxygens. This chelation, coupled with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate. The C2-proton and one of the C10-methyl groups of the camphor scaffold play a crucial role in shielding one face of the enolate, directing the electrophile to the opposite, more accessible face.
Figure 2: Stereocontrol model for Oppolzer's camphorsultam auxiliary.
Performance in Asymmetric Reactions: A Head-to-Head Comparison
The true measure of a chiral auxiliary lies in its performance in a variety of asymmetric transformations. While both the Evans oxazolidinone and camphorsultam generally provide high levels of stereocontrol, subtle differences in their efficacy can be observed in specific reaction types.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Both auxiliaries have proven to be highly effective in this transformation.
| Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R)-4-Benzyl-1,3-oxazolidinone | Benzyl bromide | LDA | >99:1 | 95 | [4] |
| Camphorsultam | Methyl iodide | NaHMDS | >98:2 | 88 | [1] |
| (4R)-4-Benzyl-1,3-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 77 | [5] |
| Camphorsultam | Benzyl bromide | n-BuLi | 97:3 | 91 | [2] |
In general, both auxiliaries provide excellent diastereoselectivity in alkylation reactions with a variety of electrophiles. The choice between the two may come down to factors such as the specific substrate and the desired cleavage conditions.
Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, and both auxiliaries have been instrumental in the development of asymmetric versions of this powerful transformation.
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R)-4-Benzyl-1,3-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) | 85 | [6] |
| Camphorsultam | Benzaldehyde | TiCl₄ | 95:5 (syn) | 82 | [1] |
| (4R)-4-Benzyl-1,3-oxazolidinone | Benzaldehyde | Sn(OTf)₂ | 98:2 (syn) | 91 | [7] |
| Camphorsultam | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) | 90 | [1] |
Both auxiliaries are highly effective in promoting syn-selective aldol reactions, particularly when using boron enolates.[6] In some cases, camphorsultam has been reported to provide superior selectivity, especially in the synthesis of specific natural products.[1]
Practical Considerations: From Bench to Scale-Up
Beyond stereoselectivity and yield, several practical factors influence the choice of a chiral auxiliary in a synthetic campaign.
Attachment and Cleavage
Both auxiliaries are typically attached to a carboxylic acid via acylation. The cleavage of the auxiliary to reveal the desired chiral product is a critical step.
Evans Oxazolidinone:
-
Cleavage to Carboxylic Acid: The most common method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][8]
-
Cleavage to Alcohol: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding primary alcohol.[3]
-
Cleavage to Aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) can provide the aldehyde.
Camphorsultam:
-
Cleavage to Carboxylic Acid: Saponification with LiOH or KOH is a common method.[9]
-
Cleavage to Alcohol: Reductive cleavage with LiAlH₄ or other hydrides affords the alcohol.
-
Transesterification: Treatment with an alcohol in the presence of a Lewis acid or base can yield the corresponding ester.[9]
The cleavage of Evans oxazolidinones with LiOH/H₂O₂ is highly reliable, though the use of peroxide on a large scale requires careful safety considerations.[8] The cleavage of camphorsultam is often straightforward, and the auxiliary can typically be recovered in high yield.
Cost and Availability
Both Evans oxazolidinones and Oppolzer's camphorsultam are commercially available from numerous suppliers. The cost can vary depending on the specific derivative and the scale of purchase. As they are both well-established and widely used, their availability is generally not a limiting factor for most research and development projects.
Experimental Protocols
Asymmetric Alkylation using this compound
Figure 3: Workflow for asymmetric alkylation with an Evans auxiliary.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
Asymmetric Aldol Reaction using Camphorsultam
Figure 4: Workflow for an asymmetric aldol reaction with camphorsultam.
Step-by-Step Methodology:
-
To a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Conclusion: Choosing the Right Tool for the Job
Both this compound and camphorsultam are exceptional chiral auxiliaries that have demonstrated broad utility in asymmetric synthesis. The Evans auxiliary, with its well-understood chelation-controlled mechanism, offers a high degree of predictability and reliability. Camphorsultam, with its rigid framework, often provides excellent stereoselectivity and can be a superior choice in certain applications.
The ultimate decision of which auxiliary to employ will depend on a careful analysis of the specific reaction, the nature of the substrates, the desired product, and practical considerations such as cleavage conditions and cost. By understanding the nuances of each of these powerful tools, synthetic chemists can continue to push the boundaries of what is possible in the art and science of building chiral molecules.
References
Sources
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A Senior Application Scientist's Guide to NMR Spectroscopy for Product Structure and Purity Validation
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure and the precise quantification of its purity are non-negotiable pillars of quality and safety. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unique ability to provide comprehensive structural information and absolute quantification from a single experiment. This guide offers an in-depth comparison of NMR with other common analytical methods and provides practical, field-proven protocols for its application in validating product integrity.
The Unparalleled Insight of NMR: Beyond a Simple Spectrum
NMR spectroscopy is a primary analytical method that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1][2][3] This technique provides a detailed fingerprint of a molecule, revealing not only the types and numbers of atoms but also their connectivity and spatial arrangement.[1][2] Unlike chromatographic techniques that rely on retention times relative to a standard, NMR provides direct structural evidence.[4][5]
-
Definitive Structure Elucidation: NMR is unparalleled in its ability to provide a detailed molecular structure in solution.[1][3][6] One-dimensional (1D) and two-dimensional (2D) NMR experiments can map out the entire carbon-hydrogen framework of a small molecule, revealing subtle stereochemical details that other techniques might miss.[3][7][8]
-
Absolute Purity Determination (qNMR): Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[9][10][11] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a direct and highly accurate purity value can be obtained.[9][11] This makes qNMR an invaluable tool for the quality control of active pharmaceutical ingredients (APIs), excipients, and final products.[4][12][13][14][15]
-
Non-Destructive Analysis: NMR is a non-destructive technique, allowing the recovery of the sample for further analysis if needed.[1][13]
-
Simultaneous Analysis: A single NMR spectrum can be used to simultaneously identify and quantify the main component, impurities, and residual solvents in a sample.[15][16]
NMR in Context: A Comparative Analysis with HPLC and Mass Spectrometry
While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are workhorse techniques in analytical laboratories, NMR offers distinct and often complementary information. The choice of technique depends on the specific analytical question being addressed.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Molecular structure, connectivity, and spatial arrangement.[1][6] | Separation of components in a mixture based on polarity, size, or charge. | Mass-to-charge ratio of ions, providing molecular weight and elemental composition.[17] |
| Purity Analysis | Absolute quantification (qNMR) without a specific analyte standard.[9][10] | Relative quantification based on peak area, requires a reference standard for each analyte. | Can provide relative quantification, but often coupled with a separation technique like LC or GC. |
| Structure Elucidation | Gold standard for de novo structure elucidation of small molecules in solution.[6][18] | Indirect; relies on retention time comparison with known standards. | Provides molecular formula and fragmentation patterns that can suggest structural motifs.[17] Cannot distinguish between isomers.[17] |
| Sample Throughput | Lower; experiments can range from minutes to hours.[19] | High; typical run times are in the order of minutes.[19] | High, especially when coupled with HPLC. |
| Sensitivity | Lower; typically requires milligrams of sample, though microprobes can reduce this. | High; can detect analytes at the microgram to nanogram level. | Very high; can detect analytes at the picogram to femtogram level.[20] |
| Destructive? | No.[13] | Yes (sample is consumed). | Yes (sample is consumed). |
| Cost | High initial investment and maintenance costs.[19] | Lower initial investment and operational costs.[19] | Variable, but generally lower than NMR. |
The synergy of these techniques is often the most powerful approach. For instance, HPLC can be used to separate impurities, which are then collected and analyzed by NMR and MS for definitive identification.[17][18]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for leveraging NMR for both definitive structure validation and high-precision purity analysis.
Protocol 1: Unambiguous Structure Elucidation using 2D NMR
The causality behind this workflow is to systematically build a picture of the molecule. We start by identifying the basic building blocks (¹H and ¹³C nuclei and their immediate attachments) and then piece them together using through-bond correlations.
Caption: Workflow for de novo structure elucidation using a suite of 2D NMR experiments.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. This provides information on the chemical environment and multiplicity (splitting patterns) of the protons.
-
Acquire a ¹³C NMR spectrum along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90/135). This will differentiate between CH, CH₂, and CH₃ groups and identify quaternary carbons.[21]
-
-
2D NMR Acquisition:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons.[7][22] Each peak in the 2D spectrum correlates a proton signal with its directly bonded carbon signal.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][22] This is crucial for identifying adjacent protons in a molecule and building up spin systems.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two to four bonds.[7][22] HMBC is the key to connecting the fragments identified from COSY and HSQC, often through quaternary carbons or heteroatoms.
-
-
Data Analysis and Structure Assembly:
Protocol 2: High-Precision Purity Determination by Quantitative NMR (qNMR)
The rationale for this protocol is to ensure the accuracy and precision of the quantification. Every step, from the choice of internal standard to the specific acquisition parameters, is designed to minimize experimental error and ensure that the signal integrals are directly proportional to the molar concentration of the species.
Caption: Step-by-step workflow for determining absolute purity using quantitative NMR (qNMR).
-
Selection of Internal Standard (IS):
-
Choose a high-purity (>99.9%) certified internal standard.
-
The IS should be chemically stable and not react with the analyte or solvent.
-
Crucially, the IS must have at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals. Common standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.
-
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Accurately weigh a specific amount of the analyte (e.g., 20 mg) into the same vial.
-
Record the exact masses of both the IS and the analyte.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent in a volumetric flask, then transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
The instrument parameters must be optimized for quantification. The most critical parameter is the relaxation delay (d1) . It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being used for quantification. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration. A d1 of 30-60 seconds is common.
-
Acquire the data with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum to ensure accurate integration.
-
Integrate the selected, well-resolved signal from the analyte and the signal from the internal standard.
-
Calculate the purity using the following equation[11][23]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard (usually expressed as a decimal, e.g., 0.999)
This calculation yields the mass fraction of the analyte, a direct measure of its purity.[9]
-
-
Conclusion: The Indispensable Role of NMR in Modern Research
NMR spectroscopy is a cornerstone of modern chemical and pharmaceutical analysis, providing an unparalleled depth of information for both structural validation and purity assessment.[6][13][24] While techniques like HPLC and MS offer advantages in throughput and sensitivity, the definitive structural insights and the absolute quantitative power of NMR make it an essential, and often legally required, tool for ensuring the identity, quality, and safety of chemical entities.[4][13] By understanding the principles behind the experimental choices and adhering to validated protocols, researchers can harness the full potential of NMR to confidently advance their discoveries and development programs.
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- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 20. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
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- 23. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 24. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
This document provides essential safety protocols and logistical guidance for the handling of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one. As a key chiral auxiliary in modern asymmetric synthesis, its effective use is predicated on an unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for risk mitigation grounded in scientific principles to protect researchers, scientists, and drug development professionals.
Foundational Principle: A Hazard-Informed Safety Posture
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a thorough understanding of the specific chemical's hazard profile. While a definitive Safety Data Sheet (SDS) for this specific N-acylated compound is not broadly available, we can establish a robust safety protocol by analyzing the known hazards of its structural analogs, such as (S)-4-Benzyl-2-oxazolidinone and other related oxazolidinones. This approach ensures a conservative and protective stance.
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed[1][2][3] | Prevention of ingestion via contaminated hands or airborne dust is critical. |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][4] | Direct skin contact must be avoided through appropriate gloves and lab attire. |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][4][5] | The solid, being a powder, poses a significant risk to the eyes; sealed eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation[1][4] | Inhalation of dust must be controlled via engineering controls and, where necessary, respiratory protection. |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2][3] | This underscores the importance of minimizing all routes of chronic, low-level exposure. |
The physical form of this compound, typically an off-white solid powder[2], dictates that the primary exposure risks are inhalation of airborne particulates and inadvertent contact with skin, eyes, and mucous membranes.
The Hierarchy of Controls: Engineering Safeguards First
Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Primary Engineering Control: All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood.[3] This ensures that airborne dust and vapors are effectively captured and exhausted, protecting the user and the laboratory environment.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All users must receive documented training on the hazards and handling procedures outlined in this guide. Do not eat, drink, or smoke in the laboratory.[1][2][3]
Task-Specific PPE Protocols
The selection of PPE is dynamic and must be adapted to the specific laboratory operation being performed. The following protocols provide a clear, step-by-step guide for minimizing exposure.
Summary of PPE Requirements by Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Dispensing | Safety Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required if outside a powder-containment enclosure (e.g., N95 respirator) |
| Solution Preparation | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if performed in a fume hood |
| Reaction & Work-up | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if performed in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Flame-Resistant Lab Coat & Apron | Required (e.g., half-mask respirator with P100 cartridges) |
Detailed Experimental Protocols
A. Weighing and Dispensing Solid Compound
-
Preparation: Don a flame-resistant lab coat, safety goggles, a face shield, and double nitrile gloves.
-
Rationale: The fine, dusty nature of the solid presents a high risk of airborne particulate generation. Safety goggles provide a seal against dust[6], while the face shield protects the entire face from any puffs of powder. Double gloving provides a backup barrier in case of a tear in the outer glove.
-
Procedure: Conduct all weighing operations inside a chemical fume hood or a dedicated powder containment balance enclosure. Use a spatula to gently transfer the solid, minimizing any actions that could create dust clouds.
-
Post-Procedure: After transfer, gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect residual dust. Dispose of the cloth as hazardous waste.
B. Solution Preparation and Reaction Work-up
-
Preparation: Within a chemical fume hood, don a flame-resistant lab coat, safety goggles, and double nitrile gloves.
-
Rationale: While the inhalation hazard is reduced once the compound is in solution, the risk of splashes causing skin and eye irritation remains.[1][5]
-
Procedure: When adding solvents or reagents, do so slowly and in a controlled manner to avoid splashes. Keep the fume hood sash at the lowest practical height.
-
Post-Procedure: After the task is complete, remove the outer pair of gloves before leaving the fume hood to avoid contaminating surfaces.
C. Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Enhanced PPE: Wear a flame-resistant lab coat, chemical splash apron, safety goggles, a face shield, and heavy-duty nitrile gloves. A half-mask respirator with P100 cartridges is mandatory for cleaning up solid spills.
-
Containment: For a solid spill, gently cover the powder with damp paper towels to prevent it from becoming airborne. Do not sweep dry powder. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Cleanup: Carefully collect the contained material using a scoop or other appropriate tools. Place all contaminated materials, including your outer gloves and disposable PPE, into a labeled hazardous waste bag.
-
Decontamination: Wipe the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all waste according to institutional hazardous waste guidelines.[2]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Plans: PPE Doffing and Disposal
Safe PPE Removal (Doffing) Procedure:
Proper removal of contaminated PPE is critical to prevent secondary exposure.
-
Outer Gloves: With your gloved hands, peel off the outer pair of gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove face protection by handling the headband. Avoid touching the front surface. Place in a designated area for decontamination.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out, ensuring the contaminated exterior is contained.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out, without touching your bare skin with the outside of the glove.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][5]
Disposal Plan:
-
All disposable items that have come into contact with this compound, including gloves, weigh paper, and contaminated wipes, must be disposed of as hazardous chemical waste.[2]
-
Follow all local and institutional regulations for chemical waste disposal. Never dispose of contaminated materials in the regular trash.
References
-
Common Personal Protective Equipment. University of Arizona Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
